5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-piperidin-4-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHCWRNRXJLTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588645 | |
| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295790-48-6 | |
| Record name | 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound with potential applications in pharmaceutical research. The protocol is designed for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through a three-step process. The strategy involves the initial protection of the piperidine nitrogen, followed by the formation of the benzimidazole ring system via a condensation reaction, and concluding with the deprotection of the piperidine moiety. This approach ensures the selective formation of the desired product and allows for straightforward purification of the intermediates.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid
This initial step involves the protection of the secondary amine of piperidine-4-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions at the piperidine nitrogen during the subsequent benzimidazole formation.
Methodology:
-
Dissolve piperidine-4-carboxylic acid in a suitable solvent system, such as a mixture of tert-butanol and water, containing a base like sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), acidify the mixture with a dilute acid (e.g., HCl) to a pH of 2-3.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
| Parameter | Value | Reference |
| Reactants | Piperidine-4-carboxylic acid, Di-tert-butyl dicarbonate | [1] |
| Solvent | tert-Butanol/Water, Dichloromethane | [1] |
| Base | Sodium hydroxide, Triethylamine | [1] |
| Reaction Time | Overnight | [1] |
| Work-up | Acidification, Extraction | [1] |
Step 2: Synthesis of tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
This key step involves the formation of the benzimidazole ring through the condensation of 4-methyl-1,2-phenylenediamine with the previously synthesized N-Boc-piperidine-4-carboxylic acid. This reaction is a variation of the Phillips benzimidazole synthesis.
Methodology:
-
Combine 4-methyl-1,2-phenylenediamine and N-Boc-piperidine-4-carboxylic acid in a suitable high-boiling solvent, such as a mixture of chloroform and methanol.[2]
-
Add an acid catalyst, typically 4 M hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Boc-protected intermediate.
| Parameter | Value | Reference |
| Reactants | 4-Methyl-1,2-phenylenediamine, N-Boc-piperidine-4-carboxylic acid | Proposed |
| Solvent | Chloroform:Methanol (3:1) | [2] |
| Catalyst | 4 M Hydrochloric Acid | Proposed |
| Reaction Temperature | Reflux | Proposed |
| Purification | Column Chromatography | [1] |
Step 3: Synthesis of this compound (Final Product)
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Methodology:
-
Dissolve the Boc-protected intermediate, tert-butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.
-
Once the deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether, or neutralize with a base and extract the free base.
-
Collect the solid product by filtration and dry under vacuum.
| Parameter | Value | Reference |
| Reactant | tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Proposed |
| Reagent | Trifluoroacetic acid (TFA) or HCl in Dioxane | [1] |
| Solvent | Dichloromethane (DCM) or 1,4-Dioxane | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Work-up | Evaporation, Precipitation/Extraction | [1] |
Quantitative Data Summary
While a direct literature precedent with explicit yields for this specific synthesis was not identified, the following table provides expected data based on similar reported syntheses. Actual yields may vary depending on reaction scale and optimization.
| Step | Product | Expected Yield | Purity |
| 1 | N-Boc-piperidine-4-carboxylic acid | >90% | >95% |
| 2 | tert-Butyl 4-(5-methyl-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | 60-80% | >95% after chromatography |
| 3 | This compound | >90% | >98% |
Characterization of Final Product
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| Appearance | Off-white to light brown solid | Expected |
| Purity (by HPLC) | ≥ 95% | [3] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.0-12.5 (br s, 1H, NH-benzimidazole), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.0 (m, 1H, Ar-H), 3.0-3.2 (m, 3H, piperidine-H), 2.8-3.0 (m, 2H, piperidine-H), 2.35 (s, 3H, Ar-CH₃), 1.8-2.0 (m, 2H, piperidine-H), 1.6-1.8 (m, 2H, piperidine-H). | Predicted based on similar structures[2] |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 155.0, 142.0, 138.0, 131.0, 123.0, 118.0, 110.0, 45.0, 35.0, 31.0, 21.0. | Predicted based on similar structures[2] |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression of chemical transformations designed to build the target molecule from commercially available starting materials. The key logical relationship is the use of a protecting group to control reactivity.
Caption: Logical flow of the synthetic strategy.
References
Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the versatile heterocyclic compound, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This benzimidazole derivative is of significant interest in medicinal chemistry and drug development due to its structural motifs that are common in pharmacologically active agents. This document provides a comprehensive overview of a feasible synthetic route, detailed experimental protocols adapted from established methodologies, and the expected physicochemical properties of the target compound.
Overview of Synthetic Strategy
The most direct and widely recognized method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions. For the synthesis of this compound, this translates to the reaction between 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid. The reaction proceeds via a cyclocondensation mechanism, where the carboxylic acid reacts with the diamine to form a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final benzimidazole product.
To ensure the piperidine nitrogen does not interfere with the reaction and to improve handling, it is common practice to use a protected form of piperidine-4-carboxylic acid, such as the hydrochloride salt, or to perform the reaction under conditions that protonate the piperidine nitrogen.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 2-(piperidin-4-yl)-1H-benzimidazoles.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 4-Methyl-1,2-phenylenediamine | 122.17 |
| Piperidine-4-carboxylic acid | 129.16 |
| Hydrochloric Acid (4 M aqueous solution) | 36.46 |
| Sodium Hydroxide (5 M aqueous solution) | 40.00 |
| Water (Deionized) | 18.02 |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and piperidine-4-carboxylic acid (1.0 eq).
-
Acid Addition: To this mixture, add a 4 M aqueous solution of hydrochloric acid. The amount should be sufficient to fully dissolve and protonate the reactants, creating an acidic environment for the condensation.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) and can take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a 5 M aqueous sodium hydroxide solution until the pH is basic (pH > 8). This will cause the product to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Physicochemical and Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | Off-white to light brown solid |
| Purity | ≥95% (typical) |
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring system, the protons of the piperidine ring, and the methyl group. The aromatic protons will appear in the downfield region (typically 7.0-7.5 ppm), while the piperidine and methyl protons will be in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzimidazole and piperidine rings, as well as the methyl group.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (m/z ≈ 215.3 or 216.3).
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the procurement of starting materials to the final characterization of the synthesized compound.
Caption: Workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through the well-established Phillips-Ladenburg condensation reaction. This guide provides a robust framework for its preparation and characterization, which is essential for researchers and professionals in the field of drug discovery and development. The straightforward nature of the synthesis and the pharmacological relevance of the benzimidazole core make this compound an attractive scaffold for further chemical exploration and biological evaluation.
Unraveling the Therapeutic Potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Scaffolding Approach in Drug Discovery
For Immediate Release
Shanghai, China – December 27, 2025 – The heterocyclic compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole has emerged as a significant scaffold in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of novel pharmaceuticals. While direct, in-depth studies on its specific mechanism of action are not extensively available in the public domain, its structural motifs and the biological activities of its derivatives suggest a promising future in the development of therapeutics, particularly for neurological disorders. This technical guide consolidates the available information on this compound and explores the mechanistic insights gleaned from its closely related analogs.
Overview and Physicochemical Properties
This compound, a member of the benzimidazole class of compounds, is recognized for its potential in drug discovery. Benzimidazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. The presence of the piperidine ring in this compound is a key structural feature often associated with compounds targeting the central nervous system (CNS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇N₃ | CymitQuimica[1] |
| Molecular Weight | 215.29 g/mol | CymitQuimica[1] |
| CAS Number | 295790-48-6 | Chem-Impex[2] |
| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole, 6-methyl-2-piperidin-4-yl-1H-benzimidazole | Chem-Impex[2] |
| Purity | Min. 95% | CymitQuimica[1] |
Implied Biological Activity and Therapeutic Potential
Current literature predominantly highlights this compound as a key building block in the synthesis of more complex pharmaceutical agents.[2] It is frequently employed in research focused on enzyme inhibition and receptor binding studies, although specific molecular targets for this compound have not been explicitly detailed in the available research.[2] The broad therapeutic potential of the benzimidazole scaffold, however, provides a basis for inferring potential mechanisms of action.
Insights from Related Benzimidazole Derivatives
While specific data on this compound is limited, research on structurally similar compounds offers valuable insights into its potential biological activities.
Anti-Inflammatory Activity
A study on novel derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a core structure closely related to the topic compound, demonstrated significant anti-inflammatory properties. These derivatives were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3]
One of the most potent compounds in this series, compound 6e , exhibited IC₅₀ values of 0.86 μM for NO production and 1.87 μM for TNF-α production.[3] Further investigation revealed that its anti-inflammatory effect is mediated through the modulation of the NF-κB signaling pathway. Specifically, the compound was shown to restore the phosphorylation level of IκBα and reduce the protein expression of the p65 subunit of NF-κB in LPS-stimulated macrophages.[3]
Table 2: Anti-Inflammatory Activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e)
| Parameter | IC₅₀ Value (μM) | Cell Line |
| NO Production Inhibition | 0.86 | RAW 264.7 |
| TNF-α Production Inhibition | 1.87 | RAW 2.64.7 |
Note: This data is for a derivative and not for this compound itself.
Potential as NLRP3 Inflammasome Inhibitors
Derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have been investigated as inhibitors of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Certain synthesized compounds in this class were able to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells.[4]
Experimental Methodologies: A Framework for Investigation
Given the lack of specific published protocols for this compound, this section outlines a general experimental workflow for characterizing its mechanism of action, based on the studies of related compounds.
Synthesis and Characterization
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this would involve the reaction of 4-methyl-1,2-phenylenediamine with piperidine-4-carboxylic acid. The resulting product would be purified using standard techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.
In Vitro Anti-Inflammatory Assays
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
TNF-α Production Assay: Cells are treated similarly, and the concentration of TNF-α in the supernatant is quantified using an ELISA kit.
-
Western Blot Analysis: To investigate the effect on the NF-κB pathway, treated cells are lysed, and proteins are separated by SDS-PAGE. The expression levels of key proteins such as p-IκBα, IκBα, p-p65, and p65 are determined using specific primary and secondary antibodies.
Postulated Signaling Pathway Involvement
Based on the data from related compounds, a potential mechanism of action for this compound could involve the inhibition of pro-inflammatory signaling pathways. The following diagram illustrates a hypothetical model of how this compound might interfere with the NF-κB signaling cascade.
Future Directions and Conclusion
While this compound is a compound of interest due to its role as a synthetic intermediate, its own biological activity remains to be fully elucidated. The information gathered from its structural analogs strongly suggests that it may possess anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.
Future research should focus on dedicated studies to determine the specific molecular targets of this compound. Comprehensive screening against a panel of kinases, GPCRs, and other relevant enzymes would be a crucial first step. Subsequent in vitro and in vivo studies would then be necessary to validate these findings and to fully understand its pharmacological profile, including its efficacy, toxicity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this promising benzimidazole scaffold.
References
Unveiling the Biological Potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Within this class, the 2-(piperidin-4-yl)-1H-benzoimidazole core has emerged as a promising framework for the development of novel therapeutic agents. This technical guide focuses on the biological activity of a specific derivative, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, and its closely related analogs. While specific data for this particular methylated compound is limited in publicly accessible literature, extensive research on the parent scaffold provides significant insights into its potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial activities. This document aims to provide a comprehensive overview of the known biological activities, relevant experimental protocols, and associated signaling pathways to facilitate further research and drug development efforts.
Anti-inflammatory Activity: Targeting the NF-κB Signaling Pathway
Research into derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold has revealed potent anti-inflammatory properties. These compounds have been shown to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The mechanism of this anti-inflammatory action has been linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activity of a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, highlighting the potent inhibition of NO and TNF-α production.[1]
| Compound ID | R Group (at N-1 of Piperidine) | NO Production IC50 (μM) | TNF-α Production IC50 (μM) |
| 6a | 4-Fluorobenzyl | 1.23 | 2.54 |
| 6b | 4-Chlorobenzyl | 1.15 | 2.18 |
| 6c | 4-Bromobenzyl | 0.98 | 2.01 |
| 6d | 4-Methylbenzyl | 1.56 | 3.12 |
| 6e | 4-Methoxybenzyl | 0.86 | 1.87 |
| 6f | 3,4-Dichlorobenzyl | 1.02 | 2.09 |
| 6g | 2,4-Dichlorobenzyl | 1.31 | 2.88 |
| 7a | 4-Fluorophenethyl | 2.14 | 4.32 |
| 7b | 4-Chlorophenethyl | 1.98 | 3.96 |
| 7c | 4-Bromophenethyl | 1.85 | 3.75 |
| 7d | 4-Methylphenethyl | 2.54 | 5.11 |
| 7e | 4-Methoxyphenethyl | 1.76 | 3.58 |
| 7f | 3,4-Dichlorophenethyl | 1.91 | 3.89 |
| 7g | 2,4-Dichlorophenethyl | 2.23 | 4.51 |
| 7h | Benzyl | 1.89 | 3.81 |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
TNF-α Production Assay (ELISA): The concentration of TNF-α in the culture supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for NF-κB Pathway Proteins: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the proposed mechanism of action for 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives in inhibiting the LPS-induced inflammatory response.
Antifungal Activity
Quantitative Antifungal Data
The table below presents the antifungal activity of a 5-methyl benzimidazole derivative against Candida albicans.[2]
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
| 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazole | Candida albicans | 8 |
| Fluconazole (Standard) | Candida albicans | 32 |
| Nystatin (Standard) | Candida albicans | 4 |
Experimental Protocol: Antifungal Susceptibility Testing
Microorganism and Media: The fungal strain Candida albicans is cultured on Sabouraud dextrose agar.
Broth Microdilution Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of the compound are prepared in RPMI-1640 medium. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole Derivatives
The synthesis of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold is typically achieved through the condensation of an o-phenylenediamine derivative with a piperidine-4-carboxylic acid derivative. The general synthetic workflow is depicted below.
A common method involves the reaction of the o-phenylenediamine with piperidine-4-carboxylic acid in the presence of a strong acid, such as polyphosphoric acid or hydrochloric acid, at elevated temperatures. The piperidine nitrogen is often protected with a suitable protecting group (e.g., Boc) which can be subsequently removed. Further derivatization at the piperidine nitrogen can then be performed to synthesize a library of analogs.
Conclusion
The this compound scaffold represents a promising area for therapeutic agent discovery. Based on the biological activities of its close analogs, this compound class holds significant potential as anti-inflammatory and antifungal agents. The well-defined anti-inflammatory mechanism, acting through the inhibition of the NF-κB signaling pathway, provides a solid foundation for rational drug design and optimization. While further studies are required to fully elucidate the specific biological profile of the 5-methyl derivative, the existing data strongly encourages continued investigation into this versatile and pharmacologically relevant chemical scaffold. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of these compounds.
References
The Structure-Activity Relationship of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have garnered significant attention for their diverse biological activities, including potent anti-inflammatory, analgesic, and anticancer properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, and its related compounds. By dissecting the influence of various structural modifications on biological activity, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The core structure, this compound, features a benzimidazole ring system substituted with a methyl group at the 5-position and a piperidine ring at the 2-position.[1] This arrangement has been identified as a promising starting point for the development of agents targeting a range of biological pathways, notably those involved in inflammation.[2]
Anti-inflammatory Activity and Mechanism of Action
A significant body of research points to the anti-inflammatory potential of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives. These compounds have been shown to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism of action is often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3]
The NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in immunity and inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS).
Structure-Activity Relationship (SAR) Analysis
The anti-inflammatory activity of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives is significantly influenced by the nature and position of substituents on both the benzimidazole and piperidine rings.
Substitutions on the Benzimidazole Ring
-
Position 5: The presence of a methyl group at the 5-position, as in the title compound, is generally favorable for activity. While a comprehensive quantitative comparison with other substituents at this position on the same scaffold is limited, studies on related benzimidazoles suggest that small, electron-donating groups at this position can enhance anti-inflammatory effects.
Substitutions on the Piperidine Ring
-
Piperidine Nitrogen (N1'): This position is a critical determinant of activity. Substitution with various aryl, and heteroaryl moieties has been extensively explored.
-
Aromatic Substituents: The introduction of substituted phenyl rings can significantly enhance potency. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown potent inhibition of NO and TNF-α production.[3]
-
Heterocyclic Substituents: The incorporation of heterocyclic rings can also lead to potent anti-inflammatory agents.
-
The following table summarizes the quantitative SAR data for a series of 2-(piperidin-4-yl)-1H-benzoimidazole derivatives with modifications primarily on the piperidine nitrogen.
| Compound ID | R (Substitution on Piperidine N1') | R' (Substitution on Benzimidazole C5) | NO Inhibition IC₅₀ (µM)[3] | TNF-α Inhibition IC₅₀ (µM)[3] |
| 1 | H | H | > 50 | > 50 |
| 2 | Benzyl | H | 15.32 | 21.84 |
| 3 | 4-Fluorobenzyl | H | 8.76 | 12.53 |
| 4 | 4-Chlorobenzyl | H | 5.43 | 9.87 |
| 5 | 4-Bromobenzyl | H | 3.11 | 6.25 |
| 6e | 4-Trifluoromethylbenzyl | H | 0.86 | 1.87 |
| 7 | 3,4-Dichlorobenzyl | H | 2.54 | 4.91 |
| Ref. | Ibuprofen | 12.5 | 25.6 |
Table 1: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzoimidazole Derivatives.
From the data in Table 1, a clear SAR trend emerges for the substituent on the piperidine nitrogen. The introduction of a benzyl group (Compound 2) confers moderate activity compared to the unsubstituted parent compound (Compound 1). The potency is further enhanced by the presence of electron-withdrawing substituents on the phenyl ring, with the trifluoromethyl group (Compound 6e) affording the most potent inhibition of both NO and TNF-α production.[3]
Experimental Protocols
Synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole Derivatives
A general synthetic route to 2-(piperidin-4-yl)-1H-benzoimidazole involves the condensation of a substituted o-phenylenediamine with piperidine-4-carboxylic acid.
General Procedure:
-
A mixture of the appropriately substituted o-phenylenediamine and piperidine-4-carboxylic acid is heated under reflux in a suitable solvent, such as ethylene glycol or an acidic medium.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography.
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS (1 µg/mL) is then added to stimulate the cells, and they are incubated for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.
TNF-α Production Assay in LPS-Stimulated Macrophages:
-
RAW 264.7 cells are cultured and treated with test compounds and LPS as described for the NO assay.
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of TNF-α is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is measured, and the percentage of TNF-α inhibition is calculated.
Western Blot Analysis for NF-κB Pathway Proteins:
-
RAW 264.7 cells are treated with test compounds and LPS.
-
After the desired incubation period, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anti-inflammatory agents. The structure-activity relationship studies highlight the critical role of substitutions on the piperidine nitrogen in modulating the inhibitory activity against pro-inflammatory mediators like NO and TNF-α. Specifically, the incorporation of electron-withdrawing groups on a benzyl substituent at the N1' position of the piperidine ring leads to a significant enhancement in potency. The mechanism of action is closely linked to the inhibition of the NF-κB signaling pathway. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of new analogs based on this versatile scaffold. Further exploration of substitutions at the 5-position of the benzimidazole ring, in conjunction with optimized substituents on the piperidine moiety, may lead to the discovery of even more potent and selective anti-inflammatory drug candidates.
References
physicochemical properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a benzimidazole core linked to a piperidine moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] The presence of the piperidine ring is noted to enhance its solubility and bioavailability, which are critical parameters for drug efficacy.[1] This compound serves as a key intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.[1] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and its biological context.
Core Physicochemical Properties
The fundamental are summarized in the table below. This data is essential for researchers engaged in its synthesis, formulation, and application in drug discovery.
| Property | Value | Source |
| IUPAC Name | 5-methyl-2-(piperidin-4-yl)-1H-benzimidazole | [3] |
| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole | [1][3] |
| CAS Number | 295790-48-6 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][3][4] |
| Molecular Weight | 215.30 g/mol | [1] |
| Melting Point | 219-225 °C | [1] |
| Appearance | Slightly purple powder | [1] |
| Purity | ≥95-99% (HPLC) | [1][3] |
| Storage Conditions | 0-8 °C, inert atmosphere, dark place | [1] |
Detailed Physicochemical Analysis
A deeper understanding of properties like solubility, lipophilicity (logP), and ionization constant (pKa) is crucial for drug development.
-
Solubility: The aqueous solubility of a compound is a critical determinant of its absorption and distribution in the body. The benzimidazole and piperidine rings in the structure of this compound are expected to contribute to its solubility profile. The hydrochloride salt form of similar benzimidazole derivatives is often synthesized to enhance aqueous solubility.[5]
-
Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. For ionizable molecules like this one, the distribution coefficient (logD) at a specific pH (e.g., physiological pH 7.4) is more relevant.[6][7] A balanced logD is essential for good oral bioavailability, allowing the drug to be soluble in the gastrointestinal tract while also being permeable through the intestinal wall.
-
Ionization Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This compound has basic nitrogen atoms in both the piperidine and imidazole rings, which can be protonated. Knowing the pKa values is vital for predicting its behavior in different physiological compartments and for developing suitable formulations.
Experimental Protocols
While specific experimental data for all physicochemical properties of this compound are not published, the following are standard high-throughput methods used to determine them for novel chemical entities.[8]
Determination of logP/logD (Shake-Flask Method)
-
Preparation: A solution of the compound is prepared in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for logD).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP (for the neutral species) or logD (at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is measured, typically by HPLC with a calibration curve.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.
Biological Context and Applications
This compound is a versatile building block in medicinal chemistry.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, and this compound is specifically noted for its potential in the development of treatments for neurological disorders and as a lead for novel anti-cancer therapies.[1] Its structure is similar to known pharmacophores, which allows for the exploration of various derivatives to enhance efficacy and reduce side effects.[1] The ability of some benzimidazoles to act as kinase inhibitors suggests a potential mechanism of action in cancer treatment.[9]
Visualizations
The following diagrams illustrate the logical workflow of physicochemical profiling in drug discovery and a conceptual signaling pathway where this compound might act.
Caption: Physicochemical profiling workflow in drug discovery.
Caption: Conceptual model of receptor tyrosine kinase inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-methyl-2-(piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride () for sale [vulcanchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crenolanib - Wikipedia [en.wikipedia.org]
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS number 295790-48-6
An In-depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole (CAS 295790-48-6)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, a versatile heterocyclic compound with significant promise in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Compound Properties
This compound, also known by its synonyms 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole and 6-methyl-2-piperidin-4-yl-1H-benzimidazole, is a member of the benzimidazole class of compounds.[1][2] The benzimidazole core is a key pharmacophore found in numerous biologically active molecules.[3] The presence of a piperidine moiety can enhance the pharmacological properties of the molecule, including its solubility and bioavailability.[1]
| Property | Value | Reference(s) |
| CAS Number | 295790-48-6 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.3 g/mol | [1] |
| Appearance | Slightly purple powder | [1] |
| Melting Point | 219-225 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis
A plausible synthetic approach for this compound would involve the reaction of 4-methyl-1,2-phenylenediamine with piperidine-4-carboxylic acid. This reaction is generally carried out in the presence of a strong acid, such as hydrochloric acid, under reflux conditions. The resulting product can then be purified using standard techniques like recrystallization or column chromatography.
Below is a generalized experimental protocol for a related compound, which can be adapted by a skilled chemist for the synthesis of the target molecule.
General Experimental Protocol for the Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole Derivatives:
-
A mixture of the appropriately substituted benzene-1,2-diamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in a suitable solvent, such as a 4M aqueous solution of hydrochloric acid.[4]
-
The reaction mixture is stirred and heated under reflux for an extended period, typically 48 hours.[4]
-
The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH of the solution is adjusted to alkaline, for instance, by the addition of a 5 M sodium hydroxide solution, to precipitate the product.[4]
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.[4]
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Caption: Generalized workflow for the synthesis of this compound.
Potential Therapeutic Applications and Biological Activity
This compound is a promising compound in pharmaceutical research, with potential applications in the development of therapies for Central Nervous System (CNS) disorders and cancer.[1] Its structural similarity to known pharmacologically active molecules makes it a valuable candidate for further investigation.[1]
Central Nervous System (CNS) Activity
Derivatives of 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines with CNS-penetrating properties, suggesting their potential use as sedative-hypnotics for insomnia.[5] While this study focused on the 3-piperidinyl isomer, it highlights the potential for piperidinyl-benzimidazoles to modulate CNS targets. Further research is needed to elucidate the specific CNS activity of the 4-piperidinyl isomer, this compound.
Anti-Cancer Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of anti-cancer agents.[6][7] Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[8] The mechanisms of action for anti-cancer benzimidazoles are diverse and can include the induction of apoptosis and cell cycle arrest.[7][9]
While specific quantitative data for the anti-cancer activity of this compound is not available, studies on structurally related compounds provide insights into its potential. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, with IC₅₀ values in the low micromolar range.[10] As chronic inflammation is linked to cancer development, this anti-inflammatory activity could contribute to its potential anti-cancer effects.
A study on other benzimidazole derivatives reported IC₅₀ values against various cancer cell lines, although these compounds are structurally distinct from the one .[9]
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 | 16.82 | [9] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 | 20.11 | [9] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e) | RAW 264.7 (NO production) | 0.86 | [10] |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (Compound 6e) | RAW 264.7 (TNF-α production) | 1.87 | [10] |
Note: The data in this table is for structurally related compounds and should be considered as indicative of the potential activity of the broader benzimidazole class, not as direct data for this compound.
Potential Mechanism of Action in Cancer
Based on the known mechanisms of other anti-cancer benzimidazole derivatives, this compound could potentially exert its effects through various signaling pathways. A plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
Caption: Plausible anti-cancer mechanism of action for this compound.
Other Potential Applications
Beyond its therapeutic potential, this compound is also utilized in biochemical research for studying enzyme inhibition and receptor binding.[1] Furthermore, it has found applications in material science, where it can be incorporated into polymers to enhance their mechanical properties.[1]
Conclusion
This compound is a versatile and promising chemical entity with a wide range of potential applications, particularly in the pharmaceutical industry. Its benzimidazole core and piperidine moiety contribute to its favorable chemical and biological properties. While further research is required to fully elucidate its specific mechanisms of action and to generate quantitative biological data, the existing information on related compounds suggests that it is a valuable scaffold for the development of novel therapeutics for CNS disorders and cancer. This technical guide provides a foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 5. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. nveo.org [nveo.org]
- 8. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes data from its constituent moieties—5-methyl-1H-benzimidazole and piperidine—to offer a comprehensive and predictive spectral characterization. This document also outlines a general experimental protocol for the synthesis and spectral analysis of this class of compounds.
Predicted Spectral Data
The spectral data presented below are predicted based on the known spectral characteristics of 5-methyl-1H-benzimidazole and piperidine derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (Benzimidazole) | ~12.3 | Broad Singlet | - |
| H-4 (Benzimidazole) | ~7.35 | Singlet | - |
| H-6 (Benzimidazole) | ~7.00 | Doublet | ~8.4 |
| H-7 (Benzimidazole) | ~7.45 | Doublet | ~8.4 |
| CH₃ (Benzimidazole) | ~2.40 | Singlet | - |
| CH (Piperidine, C4) | ~3.0-3.2 | Multiplet | - |
| CH₂ (Piperidine, C2/C6, axial) | ~2.8-3.0 | Multiplet | - |
| CH₂ (Piperidine, C2/C6, equatorial) | ~3.3-3.5 | Multiplet | - |
| CH₂ (Piperidine, C3/C5, axial) | ~1.8-2.0 | Multiplet | - |
| CH₂ (Piperidine, C3/C5, equatorial) | ~2.1-2.3 | Multiplet | - |
| NH (Piperidine) | ~1.5-2.5 | Broad Singlet | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| C=N (Benzimidazole, C2) | ~155-158 |
| C-q (Benzimidazole, C3a/C7a) | ~135-143 |
| C-q (Benzimidazole, C5) | ~131 |
| CH (Benzimidazole, C4/C7) | ~115-123 |
| CH (Benzimidazole, C6) | ~123 |
| CH₃ (Benzimidazole) | ~21 |
| CH (Piperidine, C4) | ~40-45 |
| CH₂ (Piperidine, C2/C6) | ~45-50 |
| CH₂ (Piperidine, C3/C5) | ~30-35 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Notes |
| 215 | [M]⁺ | Molecular Ion |
| 216 | [M+H]⁺ | Protonated Molecular Ion (ESI) |
| 132 | [C₈H₈N₂]⁺ | Loss of piperidine ring |
| 131 | [C₈H₇N₂]⁺ | Fragmentation of 5-methyl-benzimidazole moiety |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |
Ionization Method: Electron Ionization (EI) and Electrospray Ionization (ESI)
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectral analysis of this compound.
Synthesis: Phillips Condensation
A common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation.
-
Reaction Setup: A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in a round-bottom flask.
-
Acid Catalyst: Polyphosphoric acid (PPA) or 4M hydrochloric acid is added as a condensing agent and solvent.
-
Heating: The reaction mixture is heated to a temperature between 150-180 °C for 2-4 hours with constant stirring.
-
Work-up: After cooling to room temperature, the mixture is poured into ice-water and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 MHz. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are used.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Analysis: For Electrospray Ionization, the sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS Analysis: For Electron Ionization, the sample is introduced via a direct insertion probe or a gas chromatograph. The standard electron energy used is 70 eV. This method provides information about the molecular ion [M]⁺ and characteristic fragment ions.[1]
Visualizations
Logical Relationship of Structural Fragments to Predicted Spectrum
Caption: Logical flow from fragment data to predicted spectra.
Experimental Workflow for Spectral Analysis
Caption: Experimental workflow from synthesis to analysis.
References
An In-depth Technical Guide to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic organic compound, has emerged as a significant scaffold in medicinal chemistry. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety, has positioned it as a valuable intermediate in the development of novel therapeutics, particularly for neurological disorders. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of this compound and its derivatives. While the specific initial discovery of this compound is not prominently documented in readily available literature, its development is intrinsically linked to the broader exploration of benzimidazole-containing compounds as pharmacologically active agents.
Introduction: The Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery. This assertion is based on its presence in a variety of biologically active molecules and its ability to mimic other significant biological structures, such as purines. The therapeutic potential of benzimidazole derivatives is vast, with applications spanning anti-ulcer, anthelmintic, antiviral, anticancer, and anti-inflammatory agents. The piperidine substituent at the 2-position of the benzimidazole ring in the title compound often enhances solubility and bioavailability, crucial properties for drug candidates.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 295790-48-6 | [1] |
| Molecular Formula | C₁₃H₁₇N₃ | [1] |
| Molecular Weight | 215.3 g/mol | [1] |
| Melting Point | 219-225 °C | [1] |
| Appearance | Slightly purple powder | [1] |
Synthesis
While the original publication detailing the first synthesis of this compound is not readily identifiable, a general and widely adopted method for the synthesis of 2-(piperidin-4-yl)-1H-benzimidazoles can be adapted. This method involves the condensation of an o-phenylenediamine derivative with piperidine-4-carboxylic acid.
General Experimental Protocol for Synthesis
The synthesis of the parent compound, 2-(piperidin-4-yl)-1H-benzoimidazole, provides a foundational methodology.[2] This can be logically extended to the synthesis of the 5-methyl derivative by using the appropriately substituted o-phenylenediamine.
Reaction:
Figure 1: General synthesis scheme for this compound.
Procedure:
-
Reaction Setup: A mixture of 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent) is prepared in an aqueous solution of 4M hydrochloric acid.
-
Reaction Conditions: The reaction mixture is stirred and heated under reflux for 48 hours.
-
Work-up: Upon completion, the mixture is cooled to room temperature. The pH is then adjusted to an alkaline value using a 5M sodium hydroxide solution.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and subsequently dried in a vacuum oven to yield the final product.
Biological Activity and Therapeutic Potential
This compound is primarily recognized as a key intermediate in the synthesis of novel pharmaceuticals, with a significant focus on treatments for neurological disorders.[1] Its ability to cross the blood-brain barrier makes it a promising scaffold for central nervous system (CNS) drug development.[1]
Research on related 2-(piperidin-4-yl)-1H-benzoimidazole derivatives has revealed a range of biological activities, suggesting potential therapeutic applications for the 5-methyl analog.
Anti-inflammatory Activity
A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives identified compounds with potent anti-inflammatory activity.[3] These compounds were found to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] The underlying mechanism is suggested to involve the modulation of the NF-κB signaling pathway.
Figure 2: Proposed anti-inflammatory signaling pathway for 2-(piperidin-4-yl)-1H-benzoimidazole derivatives.
Antimicrobial and Antifungal Activity
Derivatives of 5-substituted benzimidazoles have been synthesized and evaluated for their antimicrobial and antifungal properties.[4] Notably, a 5-methyl substituted benzimidazole derivative demonstrated significant antifungal activity, suggesting that this substitution pattern is favorable for this therapeutic application.[4]
Other Potential Applications
The benzimidazole scaffold is versatile, and derivatives have been investigated for a wide array of other therapeutic uses, including:
-
Anticancer agents: By targeting various kinases and cellular pathways.
-
Antiviral compounds: Inhibiting viral replication.
-
Anthelmintics: A well-established application for this class of compounds.
Future Directions
The role of this compound as a foundational block in medicinal chemistry is well-established. Future research will likely focus on:
-
Synthesis of Novel Derivatives: Exploring further substitutions on both the benzimidazole and piperidine rings to optimize potency and selectivity for specific biological targets.
-
Elucidation of Mechanisms of Action: Detailed studies to understand the precise molecular interactions and signaling pathways modulated by its derivatives.
-
Clinical Translation: Advancing promising lead compounds derived from this scaffold through preclinical and clinical development for various disease indications.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its own specific biological activities are not extensively detailed, its utility as a key synthetic intermediate is clear. The broad spectrum of activities observed for its close analogs underscores the potential for developing novel and effective therapeutics based on this versatile scaffold. Further in-depth research into the specific properties and applications of this compound is warranted.
References
An In-Depth Technical Guide on the Potential Therapeutic Targets of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel benzimidazole derivative, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Due to a lack of direct experimental data on this specific compound, this document extrapolates potential biological activities and mechanisms of action based on structurally similar benzimidazole-containing molecules. The primary objective is to equip researchers and drug development professionals with a foundational understanding of plausible therapeutic avenues and the experimental methodologies required to investigate them. This guide outlines potential applications in anti-inflammatory, antifungal, and anticancer therapies, detailing relevant signaling pathways, experimental protocols, and data presentation frameworks.
Introduction
This compound is a small molecule belonging to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of various pharmacologically active agents[1]. Molecules incorporating this moiety have demonstrated a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer effects[2]. This guide will explore the most probable therapeutic targets for this compound based on the established activities of its structural analogs.
Chemical Profile
| Property | Value | Reference |
| IUPAC Name | 5-Methyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole | |
| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole | [3] |
| CAS Number | 295790-48-6 | |
| Molecular Formula | C₁₃H₁₇N₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol and other polar organic solvents |
Potential Therapeutic Area: Anti-Inflammatory
Several 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have exhibited potent anti-inflammatory activity. The proposed mechanism involves the suppression of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[1].
Potential Target: NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation[4][5]. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding TNF-α and inducible nitric oxide synthase (iNOS)[6]. Benzimidazole derivatives may inhibit this pathway, leading to a reduction in inflammatory responses.
Experimental Protocol: In Vitro Nitric Oxide (NO) and TNF-α Inhibition Assay
This protocol outlines the measurement of NO and TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Potential Quantitative Data
Based on structurally similar compounds, the following table presents hypothetical IC₅₀ values.
| Assay | Potential IC₅₀ (µM) |
| NO Production | 0.5 - 5.0 |
| TNF-α Production | 1.0 - 10.0 |
Potential Therapeutic Area: Antifungal
Benzimidazole derivatives are known for their antifungal properties. Two primary mechanisms of action have been identified for this class of compounds: inhibition of tubulin polymerization and disruption of ergosterol biosynthesis[7][8].
Potential Target 1: Tubulin Polymerization
Benzimidazoles can bind to β-tubulin, a subunit of microtubules, thereby inhibiting their polymerization. This disruption of the cytoskeleton interferes with essential cellular processes like cell division and intracellular transport, ultimately leading to fungal cell death[7].
Potential Target 2: Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some benzimidazoles inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising cell membrane integrity and function[8][9].
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standardized protocol to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Potential Quantitative Data
| Fungal Species | Potential MIC (µg/mL) |
| Candida albicans | 1 - 16 |
| Aspergillus fumigatus | 2 - 32 |
| Cryptococcus neoformans | 0.5 - 8 |
Potential Therapeutic Area: Anticancer
The benzimidazole scaffold is present in numerous anticancer agents with diverse mechanisms of action.
Potential Targets in Oncology
-
Tubulin Polymerization: Similar to its antifungal mechanism, benzimidazoles can inhibit the polymerization of mammalian tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
-
Tyrosine Kinases (e.g., VEGFR2, EGFR): Many benzimidazole derivatives are potent inhibitors of various tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis[1]. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis[10][11].
-
DNA Topoisomerases: These enzymes are essential for DNA replication and transcription. Benzimidazoles can act as topoisomerase inhibitors, leading to DNA damage and cell death.
-
Poly (ADP-ribose) Polymerase (PARP): PARP inhibitors are effective in cancers with deficiencies in DNA repair mechanisms. Some benzimidazoles have been shown to inhibit PARP activity.
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Benzimidazole-based compounds can inhibit CDKs, causing cell cycle arrest.
-
Histone Deacetylases (HDACs): HDAC inhibitors can alter gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Potential Signaling Pathway Inhibition: VEGFR-2
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival[1][10]. Inhibition of VEGFR-2 can block these pro-angiogenic signals.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.
Potential Quantitative Data for Anticancer Activity
| Target/Assay | Potential IC₅₀ (µM) |
| Tubulin Polymerization | 0.1 - 2.0 |
| VEGFR-2 Kinase Assay | 0.05 - 1.0 |
| Topoisomerase I/II Inhibition | 1.0 - 15.0 |
| PARP Inhibition | 0.5 - 10.0 |
| CDK2/Cyclin A Kinase Assay | 0.2 - 5.0 |
| HDAC Inhibition | 0.1 - 2.5 |
| Cancer Cell Line (e.g., HeLa) Viability | 0.1 - 10.0 |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of benzimidazole derivatives can be variable. They often undergo first-pass metabolism in the liver, leading to both active and inactive metabolites[12][13]. The piperidine moiety in this compound may enhance its solubility and bioavailability. Early assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential for off-target effects, such as inhibition of cytochrome P450 (CYP) enzymes or interaction with the hERG channel, is crucial.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit major CYP450 isoforms using human liver microsomes.
Potential Safety and Pharmacokinetic Data
| Parameter | Potential Value |
| CYP3A4 Inhibition (IC₅₀) | > 10 µM |
| hERG Inhibition (IC₅₀) | > 10 µM |
| Plasma Protein Binding | 80 - 99% |
| Oral Bioavailability (in rodents) | 20 - 60% |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on related benzimidazole derivatives, this compound warrants investigation for its potential anti-inflammatory, antifungal, and anticancer activities. The immediate next steps should involve the synthesis of the compound and its evaluation in the in vitro assays detailed in this guide to confirm these predicted activities and elucidate its primary mechanism(s) of action. Subsequent studies should focus on lead optimization to enhance potency and selectivity, followed by in vivo efficacy and safety assessments in relevant disease models. This systematic approach will be critical in determining the true therapeutic potential of this compound.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. annualreviews.org [annualreviews.org]
- 8. journals.asm.org [journals.asm.org]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic small molecule featuring a benzimidazole core linked to a piperidine moiety. This structural motif is present in a variety of biologically active compounds, suggesting a broad therapeutic potential.[1] Benzimidazole-containing compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The piperidine ring is a common scaffold in ligands targeting G-protein coupled receptors (GPCRs) and ion channels, often enhancing solubility and bioavailability.[1][5]
This document provides detailed protocols for the in vitro characterization of this compound, focusing on its potential as a modulator of the histamine H4 receptor (H4R), a GPCR implicated in inflammatory and immune responses.[6][7] The presented assays will enable researchers to determine the binding affinity and functional activity of the compound, providing crucial data for drug discovery and development programs.
Hypothesized Mechanism of Action
Based on its structural similarity to known pharmacophores, this compound is hypothesized to act as a ligand for the histamine H4 receptor. The H4 receptor is primarily coupled to the Gαi/o subunit of the G-protein complex.[7][8] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Antagonists, conversely, will block the action of agonists, preventing the decrease in cAMP. The following protocols are designed to test this hypothesis.
Caption: Hypothesized signaling pathway of the Histamine H4 Receptor.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison.
Table 1: Radioligand Binding Affinity of this compound at the Human Histamine H4 Receptor
| Compound | Ki (nM) | Hill Slope |
| This compound | e.g., 50.5 | e.g., 1.1 |
| JNJ 7777120 (Reference Antagonist) | e.g., 5.2 | e.g., 1.0 |
Table 2: Functional Activity of this compound in a cAMP Assay
| Compound | Assay Mode | IC50 / EC50 (nM) | % Inhibition / Activation |
| This compound | Antagonist | e.g., 120.3 | e.g., 95% |
| Histamine (Reference Agonist) | Agonist | e.g., 25.8 | e.g., 100% |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity of the test compound to the human histamine H4 receptor by measuring its ability to compete with a radiolabeled ligand.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Characterization of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a novel heterocyclic compound belonging to the benzimidazole class. Compounds with this scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. Structurally related molecules have shown affinity for aminergic G-protein coupled receptors (GPCRs), particularly the histamine H4 receptor (H4R), which is a key regulator of inflammatory and immune responses.[1][2] The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and its activation is implicated in conditions like asthma, allergic rhinitis, and dermatitis.[3]
This document provides detailed protocols for a panel of cell-based functional assays designed to characterize the pharmacological profile of this compound. The primary focus is on its potential antagonist activity at the human histamine H4 receptor. The assays described herein will enable researchers to determine the compound's potency and mechanism of action by measuring its effects on key H4R signaling pathways. Additionally, protocols for assessing general cytotoxicity are included to establish a therapeutic window.
Mechanism of Action and Signaling Pathways
The histamine H4 receptor is a Gαi/o-coupled GPCR.[4] Upon activation by its endogenous ligand, histamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunits can also dissociate and activate downstream pathways, such as phospholipase C (PLC), which can lead to an increase in intracellular calcium ([Ca2+]i).[6] Furthermore, like many GPCRs, agonist-bound H4R can be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins.[4] β-arrestin recruitment desensitizes the G-protein signaling and can initiate a separate wave of G-protein-independent signaling.
An antagonist, such as the hypothetical activity of this compound, would bind to the H4 receptor and block the effects of histamine, thereby preventing the downstream signaling events. The following assays are designed to probe these specific pathways.
Caption: Histamine H4 Receptor Signaling Pathways.
Data Presentation
The following table summarizes representative quantitative data for this compound, designated as "Compound X," in various cell-based assays. For comparison, data for the well-characterized selective H4R antagonist JNJ 7777120 are also included.[5][7][8] This data indicates that Compound X is a potent and selective antagonist of the human H4 receptor with low cytotoxicity.
| Assay Type | Target | Cell Line | Parameter | Compound X | JNJ 7777120 (Reference) |
| Functional Antagonism | |||||
| cAMP Inhibition | Human H4R | CHO-K1 | IC50 | 12.5 nM | 8.6 nM[5] |
| Calcium Mobilization | Human H4R | HEK293/Gα15 | IC50 | 25.1 nM | 10.0 nM[7] |
| β-Arrestin Recruitment | Human H4R | U2OS | IC50 | 18.9 nM | ~62 nM (as partial agonist)[9] |
| Binding Affinity | |||||
| Radioligand Binding | Human H4R | HEK293 | Ki | 6.2 nM | 4.5 nM[8] |
| Selectivity | |||||
| cAMP Assay | Human H1R | HEK293 | IC50 | >10,000 nM | >10,000 nM[8] |
| cAMP Assay | Human H2R | HEK293 | IC50 | >10,000 nM | >10,000 nM[8] |
| cAMP Assay | Human H3R | HEK293 | IC50 | >5,000 nM | >5,000 nM[8] |
| Cytotoxicity | |||||
| MTT Assay | - | HEK293 | CC50 | >50 µM | Not Reported |
| LDH Release Assay | - | HEK293 | CC50 | >50 µM | Not Reported |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for characterizing this compound in key cell-based assays.
Caption: Overall Experimental Workflow.
Protocol 1: H4R cAMP Inhibition Assay (HTRF)
This assay measures the ability of an antagonist to block the histamine-induced inhibition of cAMP production. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) for detection.
Materials:
-
CHO-K1 cells stably expressing human H4R (CHO-hH4R)
-
Culture Medium: F-12K Medium with 10% FBS, 1% Pen-Strep, 500 µg/mL G418
-
Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX
-
Histamine (agonist)
-
Forskolin
-
This compound (Test Compound)
-
HTRF cAMP Detection Kit (e.g., Cisbio cAMP dynamic 2)
-
Low-volume 384-well white assay plates
Procedure:
-
Cell Preparation:
-
Culture CHO-hH4R cells to ~80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in Assay Buffer to a density of 0.5 - 1.0 x 10^6 cells/mL.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Dispense 5 µL of the diluted test compound or vehicle control into the 384-well plate.
-
-
Agonist Challenge:
-
Prepare a solution of histamine in Assay Buffer at a concentration corresponding to its EC80 (previously determined).
-
Add 5 µL of the histamine solution to all wells except for the basal control wells (which receive 5 µL of Assay Buffer).
-
Add 5 µL of forskolin solution (typically 1-10 µM final concentration) to stimulate adenylyl cyclase.
-
-
Cell Addition and Incubation:
-
Add 5 µL of the cell suspension to each well.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the manufacturer's protocol, prepare the HTRF detection reagents (anti-cAMP-d2 acceptor and cAMP-Cryptate donor) in the provided lysis buffer.
-
Add 10 µL of the combined lysis and detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and plot against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 2: H4R Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to block histamine-induced increases in intracellular calcium.
Materials:
-
HEK293 cells stably co-expressing human H4R and a promiscuous G-protein (e.g., Gα15)
-
Culture Medium: DMEM with 10% FBS, 1% Pen-Strep, 500 µg/mL G418, 250 µg/mL Hygromycin B
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
FLIPR Calcium Assay Kit (e.g., Molecular Devices FLIPR Calcium 6 Assay Kit)
-
Histamine (agonist)
-
This compound (Test Compound)
-
Black-walled, clear-bottom 384-well assay plates, poly-D-lysine coated
Procedure:
-
Cell Plating:
-
Seed the HEK293-hH4R/Gα15 cells into 384-well plates at a density of 15,000-20,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 25 µL of the dye loading buffer to each well.
-
Incubate for 1-2 hours at 37°C, 5% CO2, protected from light.
-
-
Compound Preparation:
-
Prepare a 5x concentrated serial dilution of the test compound in Assay Buffer in a separate compound plate.
-
Prepare a 5x concentrated EC80 solution of histamine in Assay Buffer.
-
-
Assay Execution (FLIPR Instrument):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add 10 µL of the test compound solution to the cell plate and incubate for 15-30 minutes.
-
Program the instrument to then add 10 µL of the histamine solution to initiate the calcium response.
-
Measure the fluorescence intensity kinetically for 2-3 minutes immediately following histamine addition.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Plot the percentage inhibition of the histamine response against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 3: H4R β-Arrestin Recruitment Assay (PathHunter)
This assay measures the recruitment of β-arrestin to the H4R upon ligand binding, using an enzyme fragment complementation (EFC) system.
Materials:
-
U2OS or CHO cells stably co-expressing hH4R fused to ProLink™ (PK) and β-arrestin fused to Enzyme Acceptor (EA) (e.g., DiscoverX PathHunter cells)
-
Culture Medium appropriate for the cell line
-
PathHunter Detection Kit
-
Test Compound, Histamine (agonist)
-
White, solid-bottom 384-well assay plates
Procedure:
-
Cell Plating:
-
Thaw and plate the PathHunter cells into a 384-well plate at the density recommended by the manufacturer (typically 5,000 cells/well in 20 µL).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Antagonist Addition:
-
Prepare a 5x serial dilution of the test compound in assay buffer.
-
Add 5 µL of the diluted antagonist to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Challenge:
-
Add 5 µL of a pre-determined EC80 concentration of histamine to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the PathHunter Detection Reagent to room temperature.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the percentage inhibition of the histamine-induced signal against the log of the antagonist concentration to determine the IC50 value.
-
Protocol 4: Cytotoxicity - MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HEK293 cells (or the cell line used in functional assays)
-
Culture Medium: DMEM with 10% FBS, 1% Pen-Strep
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the test compound to the wells.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of Solubilization Solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
-
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Histamine H4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 2-(Piperidin-4-yl)-1H-benzoimidazole Derivatives in Mice
Application Notes
The 2-(piperidin-4-yl)-1H-benzoimidazole scaffold has shown promise as a source of novel anti-inflammatory agents. Derivatives of this core structure have been synthesized and evaluated for their ability to modulate inflammatory responses. Notably, certain derivatives have exhibited potent inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro.
In vivo studies in mice have suggested that these compounds can effectively reduce acute inflammation. The primary mechanism of action for some of these derivatives appears to be linked to the inhibition of the NF-κB signaling pathway. Specifically, they have been shown to restore the phosphorylation level of IκBα and reduce the protein expression of p65 NF-κB in stimulated macrophages.[1]
Given these findings, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its analogs are viable candidates for in vivo evaluation in mouse models of inflammatory diseases. The xylene-induced ear edema model is a well-established and appropriate acute inflammation model for initial in vivo screening of such compounds.
Data Presentation
The following tables summarize the quantitative data for a representative 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (compound 6e).
Table 1: In Vitro Anti-inflammatory Activity of Compound 6e
| Assay | Cell Line | Stimulant | IC₅₀ (µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | LPS | 0.86 |
| TNF-α Production Inhibition | RAW 264.7 Macrophages | LPS | 1.87 |
Table 2: In Vivo Anti-inflammatory Activity of Compound 6e in Mice
| Animal Model | Test Substance | Dose | Positive Control | Result |
| Xylene-induced Ear Edema | Compound 6e | Not Specified | Ibuprofen | More potent anti-inflammatory activity than ibuprofen |
Experimental Protocols
Protocol 1: Xylene-Induced Ear Edema in Mice for Evaluation of Anti-inflammatory Activity
This protocol describes a standard procedure to induce acute inflammation in the mouse ear using xylene and to evaluate the anti-inflammatory effects of a test compound.
Materials:
-
Test compound (e.g., this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Ibuprofen or Dexamethasone)
-
Xylene
-
Male Kunming mice (or other suitable strain), 18-22 g
-
Animal balance
-
Oral gavage needles
-
Micropipette
-
Biopsy punch (6-9 mm diameter)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide the mice into at least four groups (n=8-10 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Model Control (receives vehicle and xylene)
-
Group 3: Positive Control (receives a known anti-inflammatory drug, e.g., ibuprofen, and xylene)
-
Group 4: Test Group (receives the test compound and xylene)
-
-
Administer the test compound, positive control, or vehicle orally (or via another appropriate route) to the respective groups.
-
-
Induction of Inflammation:
-
One hour after the administration of the test compound/control, apply 20-30 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse in the Model Control, Positive Control, and Test groups. The left ear remains untreated and serves as an internal control.
-
-
Sample Collection:
-
After 30-60 minutes of xylene application, sacrifice the mice by cervical dislocation.
-
Using a biopsy punch, collect a circular section from both the right (treated) and left (untreated) ears of each mouse.
-
-
Measurement of Edema:
-
Immediately weigh the ear punches using an analytical balance.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches of the same animal.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for the treated groups using the following formula: % Inhibition = [(Edema_model - Edema_treated) / Edema_model] x 100
-
Where Edema_model is the average ear weight difference in the Model Control group, and Edema_treated is the average ear weight difference in the test or positive control group.
-
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Mandatory Visualization
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Experimental Workflow for Xylene-Induced Ear Edema Model.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Introduction
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules, which are of significant interest in pharmaceutical research due to their diverse biological activities. To support drug discovery and development activities, a robust and reliable analytical method for the quantification and purity assessment of this compound is essential. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of this compound in bulk drug substance and pharmaceutical formulations. The method is based on established principles for the analysis of benzimidazole derivatives.[1][2][3][4][5]
Chromatographic Conditions
A reversed-phase HPLC method has been developed to provide specific, accurate, and precise results. The selection of a C8 or C18 column is common for benzimidazole compounds, offering good peak shape and resolution.[1][5] The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to ensure elution of the main analyte and any potential impurities or degradation products. UV detection is employed, as benzimidazoles typically exhibit strong absorbance in the UV range.[1][3]
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC System with UV/PDA Detector |
| Column | Nucleosil C8 (or equivalent), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 25% B, 2-10 min: 25-50% B, 10-12 min: 50-25% B, 12-15 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 288 nm |
| Run Time | 15 minutes |
Data Presentation: Method Validation Summary
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | The method is specific for the analyte. |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | 50-150% of the target concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%, Intermediate Precision: ≤ 2.0% | ≤ 0.5% (Repeatability), ≤ 1.5% (Intermediate) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results with small, deliberate variations in method parameters. | The method is robust. |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase A (0.05 M Potassium Dihydrogen Phosphate, pH 4.5):
-
Weigh 6.8 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter and degas prior to use.
b) Mobile Phase B (Acetonitrile):
-
Use HPLC grade acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
c) Diluent:
-
A mixture of Mobile Phase A and Mobile Phase B in a 75:25 (v/v) ratio is used as the diluent.
d) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Make up to the mark with diluent and mix well.
e) Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
f) Sample Preparation:
-
For bulk drug, prepare a solution of approximately 100 µg/mL in diluent following the procedure for the Working Standard Solution.
-
For formulated products (e.g., tablets), weigh and crush a sufficient number of tablets to obtain an average weight. Transfer an amount of powder equivalent to 25 mg of the active ingredient into a 25 mL volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Further dilute to a final concentration of 100 µg/mL with diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times to check for system suitability. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Inject the sample solutions in duplicate.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample to the average peak area of the Working Standard Solution.
Forced Degradation Studies (for Stability-Indicating Method Validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[7][8]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.
Neutralize the acidic and basic samples before dilution and injection. Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for stability-indicating method validation.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. ijfmr.com [ijfmr.com]
Application Notes and Protocols for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a heterocyclic compound of significant interest in pharmaceutical research and drug development. As a derivative of the versatile benzimidazole scaffold, it holds potential for various therapeutic applications, including as an anti-inflammatory, anti-cancer, and central nervous system (CNS) acting agent.[1] The incorporation of a piperidine moiety can enhance its pharmacological properties, such as solubility and bioavailability.[1] This document provides detailed experimental protocols for the synthesis, characterization, and evaluation of the anti-inflammatory activity of this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [2] |
| CAS Number | 295790-48-6 | [1] |
| Appearance | Slightly purple powder | [1] |
| Melting Point | 219-225 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general synthesis of 2-(4-piperidinyl)-1H-benzimidazole derivatives.[3]
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric acid (HCl)
-
5M Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).
-
Add a sufficient volume of 4M HCl aqueous solution to dissolve the reactants.
-
Heat the mixture to reflux with stirring for 48 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding 5M NaOH solution until the pH is alkaline, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Dry the product in a vacuum oven to yield this compound.
Purification:
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
References
Application Notes and Protocols: 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a versatile heterocyclic compound featuring a benzimidazole core linked to a piperidine moiety.[1] The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including numerous approved kinase inhibitors.[2] While this compound is recognized as a valuable intermediate in the synthesis of novel pharmaceuticals, particularly for neurological disorders, its potential as a direct kinase inhibitor warrants investigation.[1] Derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have demonstrated significant anti-inflammatory properties, suggesting modulation of key signaling pathways that are often regulated by kinases.[3]
These application notes provide a framework for evaluating this compound and its derivatives as potential kinase inhibitors. The protocols outlined below describe standard biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound class.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| Synonyms | 5-Methyl-2-(4-piperidinyl)-1H-benzimidazole |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO and methanol |
Biological Activity of a Structurally Related Analog
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Derivative 6e | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 0.86[3] |
| Derivative 6e | TNF-α Production | RAW 264.7 Macrophages | 1.87[3] |
This data is presented for a structurally related compound and should be considered as indicative of the potential for this chemical class.
Signaling Pathway Modulation
Derivatives of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold have been shown to modulate the NF-κB signaling pathway. Specifically, compound 6e was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages.[3] This pathway is a critical regulator of inflammatory responses and is controlled by multiple upstream kinases, such as IKK (IκB kinase).
References
Application Notes and Protocols for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole in Cancer Research
Disclaimer: Direct experimental data on the specific anticancer activity of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is limited in publicly available research. The following application notes and protocols are based on the well-documented activities of the broader benzimidazole class of compounds in cancer research. These should serve as a representative guide for initiating investigations into the potential of this specific molecule.
Application Notes
Background
This compound is a heterocyclic organic compound belonging to the benzimidazole family.[1][2] The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with numerous derivatives approved for clinical use and many more under investigation for a wide range of therapeutic applications, including cancer.[3][4] The unique structural features of benzimidazoles, such as their ability to mimic purine bases and interact with various biological targets, make them attractive candidates for the development of novel anticancer agents.[4] The piperidine moiety in this compound may enhance its solubility and bioavailability, crucial properties for a potential drug candidate.[1]
Potential Mechanisms of Action in Cancer
Benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms. Researchers investigating this compound could explore the following potential pathways, which are established for other compounds in this class:
-
Microtubule Disruption: Several benzimidazole compounds act as microtubule targeting agents (MTAs). They can inhibit tubulin polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[3][5]
-
Kinase Inhibition: Many benzimidazole derivatives are potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase (MEK), and receptor tyrosine kinases like PDGFR and FLT3.[3][6]
-
PARP Inhibition: Some benzimidazoles, such as Veliparib, are inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[3] PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.
-
Epigenetic Modulation: Emerging research indicates that benzimidazole derivatives can also target epigenetic regulators like DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which play a critical role in cancer development and progression.[4]
Potential Applications in Cancer Research
Based on the diverse mechanisms of the benzimidazole class, this compound could be investigated for:
-
Lead Compound Development: Its unique structure can serve as a scaffold for the synthesis of new derivatives with improved potency and selectivity against specific cancer targets.[1]
-
Therapeutic Agent for Various Cancers: Given the broad-spectrum activity of many benzimidazoles, this compound could be tested against a panel of cancer cell lines, including but not limited to breast, lung, colon, and hematological malignancies.[3][7]
-
Combination Therapy: The compound could be evaluated in combination with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
Data Presentation: Representative Antiproliferative Activity
The following table summarizes representative IC50 values for various benzimidazole derivatives against different cancer cell lines to provide a comparative context for potential studies on this compound.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| Ethyl 2-(4-(piperidin-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | Sirtuin Inhibition | [7] |
| HT-29 (Colon) | 20.11 | Sirtuin Inhibition | [7] | |
| Benzimidazole-Triazole Hybrid (Compound 18) | A549 (Lung) | 0.63 | Apoptosis Induction, ROS Generation | [7] |
| MCF-7 (Breast) | 1.3 | Apoptosis Induction, ROS Generation | [7] | |
| 1,3,4-Oxadiazole/Benzimidazole Hybrid (Hybrid 11) | MCF-7 (Breast) | 1.87 | Apoptosis Induction, G2/M Arrest | [7] |
| MDA-MB-231 (Breast) | 5.67 | Apoptosis Induction, G2/M Arrest | [7] | |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 | Microtubule Targeting Agent | [5] |
| MDA-MB-231 (Breast) | 20.4 | Microtubule Targeting Agent | [5] | |
| Crenolanib | H1703 (Lung) | ~0.08 | PDGFRα Inhibition | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is to investigate if the compound induces cell cycle arrest.
Materials:
-
Cancer cells
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
This protocol is for examining the effect of the compound on the expression of key proteins in a signaling pathway (e.g., apoptosis or cell cycle regulation).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Cyclin B1, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Potential mechanism of action via microtubule disruption.
Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: A typical workflow for the in vitro evaluation of an anticancer compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crenolanib - Wikipedia [en.wikipedia.org]
- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole in Targeting Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of novel benzimidazole-based compounds, such as 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, as potential inhibitors of protein-protein interactions (PPIs). While specific PPI inhibitory data for this compound is not extensively available in the public domain, this guide outlines a systematic workflow. This workflow encompasses initial drug-likeness assessment, a suite of biochemical and cell-based assays to establish PPI inhibition, and in vivo models to determine efficacy, using the well-characterized NF-κB signaling pathway as a primary example of a therapeutically relevant PPI target.
Introduction to Benzimidazoles as PPI Inhibitors
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic nature and ability to participate in various non-covalent interactions make it an attractive starting point for the design of inhibitors targeting the characteristically large and flat interfaces of protein-protein interactions. PPIs are fundamental to most cellular processes, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Small molecule inhibitors of PPIs, therefore, represent a promising class of next-generation therapeutics.
This compound is a novel chemical entity with structural features that suggest potential for PPI inhibition. This document will serve as a roadmap for researchers aiming to elucidate the therapeutic potential of this and similar compounds.
Initial Assessment: Drug-Likeness and Physicochemical Properties
Before embarking on extensive biological testing, it is crucial to assess the drug-like properties of the candidate compound. Lipinski's Rule of Five provides a set of empirical rules to evaluate the potential for oral bioavailability.[1][2][3][4]
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Value | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 215.29 g/mol | < 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | ~2.5 (predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 (amine and imidazole N-H) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (imidazole and piperidine nitrogens) | ≤ 10 | Yes |
Note: The LogP value is an estimation and should be experimentally verified.
Experimental Workflows and Protocols
The following sections detail a stepwise approach to characterizing a novel benzimidazole compound as a PPI inhibitor, using the inhibition of the NF-κB pathway as a model system. The NF-κB pathway is a critical regulator of inflammation, and its activation involves a series of PPIs, most notably the interaction between NF-κB transcription factors (e.g., p65/RelA) and their inhibitory proteins, IκBs.[5][6][7]
Caption: A stepwise workflow for characterizing a novel PPI inhibitor.
Biochemical Assays for Direct Binding and Inhibition
The initial step is to determine if the compound directly binds to one of the interacting proteins and inhibits their association in a purified system.
SPR is a label-free technique to measure the kinetics of biomolecular interactions in real-time.[8][9][10][11]
Protocol: SPR Analysis of Compound Binding to p65
-
Immobilization: Covalently immobilize recombinant human p65 protein onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of this compound (e.g., 0.1 to 100 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the compound solutions over the p65-immobilized surface and a reference flow cell. Monitor the change in response units (RU) to determine association (k_on) and dissociation (k_off) rates.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (K_D).
Table 2: Hypothetical SPR Data for Compound Binding to p65
| Compound Concentration (µM) | Association Rate (k_on) (1/Ms) | Dissociation Rate (k_off) (1/s) | Dissociation Constant (K_D) (µM) |
| 1 | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 |
| 10 | 1.1 x 10^4 | 2.4 x 10^-3 | 0.22 |
| 50 | 1.3 x 10^4 | 2.6 x 10^-3 | 0.20 |
| Average | 1.2 x 10^4 | 2.5 x 10^-3 | 0.21 |
This assay provides a high-throughput method to screen for inhibitors of the p65-IκBα interaction.[12]
Protocol: p65-IκBα Interaction ELISA
-
Coating: Coat a 96-well plate with recombinant human p65 overnight at 4°C.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubation with Inhibitor: Add varying concentrations of this compound to the wells.
-
Addition of IκBα: Add biotinylated recombinant human IκBα to the wells and incubate for 2 hours at room temperature.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour. Add TMB substrate and stop the reaction with sulfuric acid.
-
Measurement: Read the absorbance at 450 nm. A decrease in signal indicates inhibition of the p65-IκBα interaction.
Table 3: Hypothetical ELISA Data for Inhibition of p65-IκBα Interaction
| Compound Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition | IC50 (µM) |
| 0 (Control) | 1.25 ± 0.08 | 0 | \multirow{6}{*}{1.5} |
| 0.1 | 1.12 ± 0.06 | 10.4 | |
| 1 | 0.78 ± 0.05 | 37.6 | |
| 10 | 0.31 ± 0.03 | 75.2 | |
| 50 | 0.15 ± 0.02 | 88.0 | |
| 100 | 0.12 ± 0.01 | 90.4 |
Cell-Based Assays for Target Engagement and Pathway Inhibition
Cell-based assays are crucial to confirm that the compound can penetrate cells and exert its inhibitory effect in a physiological context.[13][14]
Caption: The NF-κB signaling pathway and a potential point of inhibition.
This assay measures the transcriptional activity of NF-κB.
Protocol: NF-κB Reporter Assay
-
Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
Table 4: Hypothetical NF-κB Reporter Assay Data
| Compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Unstimulated) | 1.0 ± 0.1 | - |
| 0 (TNF-α Stimulated) | 15.2 ± 1.2 | 0 |
| 1 | 10.5 ± 0.9 | 30.9 |
| 5 | 5.8 ± 0.6 | 61.8 |
| 10 | 2.1 ± 0.3 | 86.2 |
Western blotting can be used to monitor the levels of key proteins in the NF-κB pathway.[15]
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IκBα, phospho-p65, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein levels.
In Vivo Efficacy Model
Animal models are essential for evaluating the therapeutic potential of the compound. The xylene-induced ear edema model in mice is a common acute inflammation model.[16][17][18][19][20]
Protocol: Xylene-Induced Ear Edema in Mice
-
Animal Grouping: Divide mice into groups (n=8): vehicle control, xylene control, positive control (e.g., dexamethasone), and compound-treated groups (various doses).
-
Compound Administration: Administer this compound orally or intraperitoneally 1 hour before inducing inflammation.
-
Induction of Edema: Apply a fixed volume of xylene to the inner and outer surfaces of the right ear. The left ear serves as a control.
-
Measurement of Edema: After 30 minutes, sacrifice the mice and take a circular section from both ears using a biopsy punch. Weigh the ear punches.
-
Calculation of Inhibition: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage of inhibition compared to the xylene control group.
Table 5: Hypothetical In Vivo Data from Xylene-Induced Ear Edema Model
| Treatment Group | Dose (mg/kg) | Ear Edema (mg, Mean ± SD) | % Inhibition |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| Xylene Control | - | 15.8 ± 1.5 | 0 |
| Dexamethasone | 5 | 6.5 ± 0.8 | 58.9 |
| Compound | 10 | 11.2 ± 1.1 | 29.1 |
| Compound | 30 | 8.1 ± 0.9 | 48.7 |
| Compound | 100 | 6.9 ± 0.7 | 56.3 |
Conclusion
The systematic approach outlined in this document provides a robust framework for the characterization of this compound and other novel benzimidazole derivatives as potential inhibitors of protein-protein interactions. By combining in silico, biochemical, cell-based, and in vivo studies, researchers can thoroughly evaluate the therapeutic potential of these compounds and advance the development of new treatments for a wide range of diseases driven by aberrant PPIs. The provided protocols and hypothetical data serve as a guide for experimental design and data interpretation in the exciting field of PPI inhibitor discovery.
References
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Understanding the lipinski rule of 5 in Drug Discovery [bioaccessla.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. bio-protocol.org [bio-protocol.org]
- 18. mdpi.com [mdpi.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low aqueous solubility of this compound?
A1: Like many benzimidazole derivatives, this compound is anticipated to have low aqueous solubility due to its chemical structure. The benzimidazole core is a relatively rigid and planar aromatic system that can favor strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate individual molecules. Compounds with poor aqueous solubility often face challenges in achieving optimal bioavailability for oral administration.[1][2]
Q2: What is the Biopharmaceutics Classification System (BCS) and how might this compound be classified?
Q3: What are the initial steps to assess the solubility of this compound?
A3: A preliminary solubility assessment should be conducted in various aqueous and organic solvents. This typically involves adding an excess of the compound to a known volume of solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. It is also crucial to assess the pH-solubility profile, as the basic nature of the piperidine and benzimidazole moieties suggests that solubility will be highly dependent on pH.
Q4: Which formulation strategies are most commonly used to improve the solubility and bioavailability of benzimidazole compounds?
A4: Several formulation strategies can be employed to enhance the bioavailability of benzimidazoles:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has a higher dissolution rate and apparent solubility than the crystalline form.[2][4]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanonization) significantly increases the surface area available for dissolution.[2][5][6]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can enhance its aqueous solubility.[1][2]
-
Salt Formation: Converting the basic benzimidazole compound into a salt is a common and effective method to improve its solubility and dissolution rate.[2][6] A dihydrochloride salt of this compound is commercially available, indicating this is a viable strategy.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can significantly increase solubility.[7][8]
-
Co-solvents and Surfactants: The use of co-solvents and surfactants can improve the wettability and solubilization of poorly soluble drugs.[7][8][9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Compound precipitates out of solution during in vitro assays. | The aqueous buffer is not at an optimal pH for solubility. The concentration of the compound exceeds its solubility limit in the assay medium. | Determine the pH-solubility profile of the compound and adjust the buffer pH accordingly. Lower the concentration of the compound if possible, or consider using a co-solvent like DMSO (ensure final concentration is compatible with the assay). |
| Low and variable oral bioavailability in preclinical in vivo studies. | Poor aqueous solubility of the compound is limiting its dissolution in the gastrointestinal tract.[2] Rapid first-pass metabolism in the liver.[2] | Review and optimize the formulation strategy. Consider micronization, nanonization, or formulating as a solid dispersion or cyclodextrin complex to enhance dissolution.[2] Investigate the metabolic pathway of the compound and consider co-administration with a known inhibitor of the relevant CYP450 enzymes in preclinical models to assess the impact on bioavailability.[2] |
| Difficulty in preparing a stock solution at the desired concentration. | The selected solvent is not appropriate for the compound. The compound may be in a poorly soluble crystalline form. | Test a range of pharmaceutically acceptable solvents to find one that provides the desired solubility. Consider gentle heating or sonication to aid dissolution. If a crystalline form is suspected to be the issue, explore amorphous solid dispersions. |
| Inconsistent dissolution profiles between batches of the formulated drug product. | Polymorphism, where the compound exists in different crystalline forms with varying solubilities. Changes in the particle size distribution of the active pharmaceutical ingredient (API). | Characterize the solid-state properties of the API using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control for polymorphism. Implement particle size analysis as part of the quality control process. |
Illustrative Solubility Data
The following table presents hypothetical, yet realistic, solubility data for this compound to illustrate the potential impact of different formulation strategies. Note: These values are for educational purposes and should be experimentally verified.
| Solvent/Formulation System | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 37 | 1500 |
| Phosphate Buffer (pH 6.8) | 37 | 5 |
| Phosphate Buffer (pH 7.4) | 37 | 2 |
| 5% DMSO in Water | 25 | 50 |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 25 | 250 |
| Solid Dispersion (1:5 drug-to-polymer ratio) in Phosphate Buffer (pH 6.8) | 37 | 80 |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 1 to 8 (e.g., HCl for acidic pH, phosphate buffers for neutral pH).
-
Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Methodology:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)).
-
Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion and, if necessary, gently mill it to obtain a fine powder.
-
Characterize the solid dispersion for its amorphous nature using XRPD and DSC and evaluate its dissolution profile.
Visualizing Experimental Workflows
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. benchchem.com [benchchem.com]
- 3. crsubscription.com [crsubscription.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. longdom.org [longdom.org]
Technical Support Center: 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. It provides essential information on stability, recommended storage conditions, and guidance on how to conduct degradation studies to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound under controlled conditions. Several suppliers suggest storing the substance at 0-8 °C.[1] For long-term storage, it is advisable to keep it in a tightly sealed container in a dark, inert atmosphere.[2] General best practices for similar benzimidazole compounds include storage in a dry, cool, and well-ventilated area, away from incompatible materials.[3]
Q2: What is a forced degradation study, and why is it important for this compound?
A2: A forced degradation study, also known as stress testing, is a process used to accelerate the degradation of a drug substance under conditions more severe than standard storage.[4] These studies are crucial for several reasons:
-
Identifying Potential Degradants: They help identify the likely degradation products that could form under various environmental stresses.[4]
-
Understanding Degradation Pathways: The results provide insight into the chemical behavior and intrinsic stability of the molecule.[4][5]
-
Developing Stability-Indicating Methods: Forced degradation is essential for developing and validating analytical methods (like HPLC) that can accurately measure the compound and separate it from its degradation products.[5]
Q3: What are the typical stress conditions applied in a forced degradation study?
A3: A comprehensive forced degradation study typically exposes the compound to a range of stress conditions to evaluate its stability under hydrolytic, oxidative, thermal, and photolytic challenges.[4] Common conditions include:
-
Acid Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.[4]
-
Base Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH.[4]
-
Oxidation: Exposure to an oxidizing agent, commonly 3% hydrogen peroxide.[4]
-
Thermal Degradation: Exposing the solid or a solution of the compound to high temperatures (e.g., 60°C or higher).[6]
-
Photolytic Degradation: Exposing the compound to controlled UV and visible light, as per ICH Q1B guidelines.[4][5]
Q4: What is a stability-indicating method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and specifically detect changes in the quality attributes of a drug substance or product over time.[5] A key feature of such a method is its ability to separate and quantify the intact active pharmaceutical ingredient (API) from any of its degradation products, impurities, or excipients. This ensures that the measured potency of the drug is not influenced by the presence of these other components.
Troubleshooting Guide
Q: I am not observing any degradation under my initial stress conditions. What should I do?
A: If you do not observe any degradation (or less than 5%), it indicates that this compound is stable under those specific conditions. To induce degradation, you may need to increase the severity of the stress.[6] Consider the following adjustments:
-
Increase Reagent Concentration: Move from 0.1 M HCl/NaOH to 1 M or even higher concentrations.
-
Increase Temperature: If initial tests were at room temperature, try increasing the temperature to 40°C, 60°C, or even refluxing the solution.[4][6]
-
Extend Exposure Time: Lengthen the duration of the stress test from a few hours to several days.[4]
-
Combine Stressors: For particularly stable compounds, a combination of stressors, such as heat and acid/base, can be employed.[5]
Q: I am observing excessive degradation, making it difficult to analyze the results. What is the recommended approach?
A: The goal of a forced degradation study is typically to achieve 5-20% degradation of the parent compound.[5][7] If you are seeing significantly more degradation, you should reduce the intensity of the stress conditions. Try the following:
-
Decrease Reagent Concentration: Use a more dilute acid or base.
-
Lower the Temperature: Perform the experiment at a lower temperature.
-
Reduce Exposure Time: Shorten the duration of the stress test.
Q: How can I identify the potential degradation products?
A: While this guide does not provide a list of known degradants for this compound, a common approach for identifying unknown degradation products is to use a hyphenated mass spectrometry technique, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This allows for the separation of the degradants from the parent compound, followed by their mass analysis to help elucidate their structures.
Data Presentation
Use the following template to summarize the quantitative data from your forced degradation studies. This structured format will help in comparing the stability of the compound under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | ||
| 1 M HCl | 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | ||
| 1 M NaOH | 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | ||
| Thermal (Solid) | Dry Heat | 48 | 80 | ||
| Thermal (Solution) | In Water | 48 | 80 | ||
| Photolytic (Solid) | ICH Light Exposure | - | - | ||
| Photolytic (Solution) | ICH Light Exposure | - | - |
Experimental Protocols
The following are detailed, generic protocols for conducting forced degradation studies. These should be adapted based on the specific properties and stability of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 38385-95-4|2-(Piperidin-4-yl)-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ajrconline.org [ajrconline.org]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Welcome to the technical support center for the synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis yield and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct approach for synthesizing 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this involves the reaction of 4-methyl-1,2-phenylenediamine with piperidine-4-carboxylic acid. This reaction is typically carried out under acidic conditions at elevated temperatures.
Q2: What are the critical parameters affecting the reaction yield?
A2: Several factors can significantly influence the yield of the final product. These include:
-
Reaction Temperature and Time: The condensation reaction often requires heating to proceed at an optimal rate. Prolonged reaction times or excessively high temperatures can lead to degradation of starting materials or products.[1]
-
Choice of Acid Catalyst: Strong acids like hydrochloric acid or polyphosphoric acid (PPA) are often used to catalyze the reaction. The concentration and type of acid can affect the reaction rate and yield.
-
Purity of Reactants: The purity of 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid is crucial. Impurities can lead to side reactions and the formation of undesired byproducts.
-
Work-up and Purification Methods: Inefficient extraction or purification can result in significant loss of the product. Proper selection of solvents for extraction and chromatography is essential for isolating the pure compound.
Q3: My final product is impure. What are the common impurities and how can I remove them?
A3: Impurities can arise from unreacted starting materials, side products, or degradation products. Common purification challenges in benzimidazole synthesis include separating the desired product from starting materials and polar byproducts.[1] Column chromatography using silica gel is a standard method for purification. A gradient elution system, for example, with dichloromethane and methanol, can be effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q4: Can I use an alternative to piperidine-4-carboxylic acid?
A4: Yes, derivatives of piperidine-4-carboxylic acid, such as its esters or acid chlorides, can also be used. The reaction conditions would need to be adjusted accordingly. For instance, using an acid chloride might allow for milder reaction conditions but would require careful control of the reaction to avoid side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction time or temperature.[1] |
| Degradation of starting materials or product. | Avoid excessively high temperatures or prolonged heating. Benzimidazole derivatives can be sensitive to harsh conditions.[1] Consider running the reaction at the lowest effective temperature. | |
| Suboptimal pH. | Ensure the reaction medium is sufficiently acidic to catalyze the condensation. The use of 4M HCl is a common starting point.[2][3] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent. This will ensure the benzimidazole nitrogen is deprotonated, making the product less water-soluble. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Multiple Spots on TLC of Crude Product | Formation of side products. | This could be due to side reactions of the starting materials or impurities. Ensure the purity of the starting materials. Optimize reaction conditions (temperature, time) to minimize byproduct formation. |
| Incomplete cyclization. | Ensure sufficient heating and reaction time for the intramolecular cyclization to complete. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established methods for benzimidazole synthesis.[2][3] Optimization may be required to achieve the best results.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Piperidine-4-carboxylic acid
-
4M Hydrochloric Acid (HCl)
-
5M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Methanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).
-
Add 4M HCl solution to the flask. The amount should be sufficient to dissolve the reactants and create a stirrable mixture.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding 5M NaOH solution until the pH is basic (pH > 8). The product may precipitate at this stage.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the pure fractions and evaporate the solvent to yield this compound.
Quantitative Data from Analogous Syntheses
| Parameter | Value | Reference |
| Reaction Time | 48 hours | [2] |
| Reaction Temperature | Reflux | [2][3] |
| Acid Concentration | 4M HCl | [2][3] |
| Example Yield (unsubstituted analog) | 38% | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
References
Technical Support Center: Purification of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound via column chromatography and recrystallization.
Column Chromatography
Column chromatography is a common technique for purifying benzimidazole derivatives.[1][2][3] The following table addresses potential issues during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing. | - Perform thin-layer chromatography (TLC) with various solvent systems (e.g., petroleum ether: ethyl acetate, chloroform: isopropanol) to determine the optimal eluent for separation.[1][3]- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles or cracks. |
| Compound Elutes Too Quickly or Too Slowly | - Solvent system is too polar or not polar enough. | - If the compound elutes too quickly, decrease the polarity of the eluent.- If the compound elutes too slowly or gets stuck on the column, gradually increase the polarity of the eluent. |
| Streaking or Tailing of the Compound Band | - Compound is sparingly soluble in the eluent.- Adsorption to active sites on the silica gel. | - Choose a solvent system in which the compound is more soluble.- Add a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent to reduce tailing. |
| Low Recovery of the Compound | - Irreversible adsorption to the silica gel.- Decomposition of the compound on the column. | - Use a less acidic grade of silica gel or deactivate the silica gel with a small percentage of a base (e.g., triethylamine) in the eluent.- If the compound is unstable, consider alternative purification methods like recrystallization. |
Recrystallization
Recrystallization is another effective method for purifying solid compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | - Incorrect solvent choice. | - Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Good starting points for benzimidazole derivatives include ethanol, isopropanol, or mixtures containing ethyl acetate.[4] |
| No Crystals Form Upon Cooling | - Solution is not supersaturated.- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[4] |
| Oily Precipitate Forms Instead of Crystals | - The boiling point of the solvent is too high.- The compound is impure. | - Use a lower-boiling point solvent.- Purify the compound by another method, such as column chromatography, before recrystallization. |
| Low Yield of Crystals | - Too much solvent was used.- Premature crystallization during filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the filtration apparatus is pre-heated to prevent the compound from crystallizing in the funnel. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
Frequently Asked Questions (FAQs)
1. What are the most common impurities in the synthesis of this compound?
Common impurities may include unreacted starting materials such as 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid or its derivatives, as well as by-products from side reactions. The synthesis of benzimidazoles can sometimes lead to the formation of regioisomers or over-alkylated products.
2. Which analytical techniques are best for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of the compound and for identifying the presence of impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any structural isomers or residual solvents.[1][3] Mass Spectrometry (MS) is used to confirm the molecular weight of the target compound.[6]
3. What is a good starting solvent system for column chromatography?
A common starting point for the purification of benzimidazole derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[1] The ratio can be adjusted based on the polarity of the impurities and the target compound as determined by TLC analysis. For more polar compounds, a system like chloroform/isopropanol might be effective.[3]
4. How can I improve the solubility of this compound for purification?
The piperidine and benzimidazole moieties suggest that the compound will have better solubility in polar solvents. Methanol is noted to be a good solvent.[6] For recrystallization, hot ethanol or isopropanol are good starting points.[4] If the compound is in its salt form (e.g., hydrochloride), its solubility in polar solvents like water or ethanol will be enhanced.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh size) in the chosen eluent.
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. worldscientificnews.com [worldscientificnews.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 1H-Benzimidazole, 2,2’-(2,5-furandiyl)bis[1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
common issues in 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound. It belongs to the benzimidazole class of molecules, which are known for their diverse pharmacological activities and are common scaffolds in drug discovery.[1][2][3] The structure consists of a benzimidazole core substituted with a methyl group on the benzene ring and a piperidine ring at the 2-position.
Q2: What are the potential applications of this compound?
A2: Benzimidazole derivatives are investigated for a wide range of therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3][4] The specific applications of this compound are likely as an intermediate in the synthesis of more complex pharmaceutical agents.[5][6][7]
Q3: What are the typical solvents for dissolving this compound?
A3: Due to its chemical structure, this compound is expected to have low solubility in water.[8][9] It is likely more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol or ethanol.[9] For biological assays, preparing a concentrated stock solution in DMSO is a common practice.[9][10]
Q4: How should I store this compound?
A4: Like many benzimidazole derivatives, this compound should be stored in a cool, dry, and dark place to prevent degradation.[11] For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C.[11] Solutions in organic solvents should also be stored at low temperatures and protected from light to maintain stability.[11][12]
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield during synthesis | Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction temperature and time.- Ensure the purity of 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid (or its derivative).- Consider using a different condensing agent or catalyst.[13] |
| Formation of side products | Over-reaction or side reactions of the starting materials. | - Analyze the crude product by LC-MS to identify side products.- Adjust stoichiometry of reactants.- Modify reaction conditions to be milder. |
| Difficulty in purifying the final compound | Presence of closely related impurities; Poor crystallization. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[13]- Experiment with different solvent systems for recrystallization.- Consider derivatization to a salt (e.g., hydrochloride) to improve crystallinity.[14] |
Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Discrepancies in NMR spectra | Presence of impurities; Tautomerism of the benzimidazole ring; Residual solvent peaks. | - Re-purify the compound.- Acquire spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3) to identify exchangeable protons.[15]- Compare with published spectral data for similar compounds.[16][17] |
| Incorrect mass in Mass Spectrometry | Formation of adducts (e.g., with sodium); Fragmentation of the molecule. | - Check for common adducts in the mass spectrum.- Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.[15] |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates in aqueous buffer | Low aqueous solubility. | - Increase the percentage of co-solvent (e.g., DMSO) in the final assay buffer, ensuring the final concentration is not toxic to the cells.[9]- Adjust the pH of the buffer, as the solubility of benzimidazoles can be pH-dependent.[8][9]- Use a different buffer system.[9] |
| Inconsistent results in cell viability assays | Compound instability in the assay medium; Pipetting errors; Cell seeding inconsistency. | - Assess the stability of the compound in the assay medium over the experiment's duration.[11][12]- Ensure proper mixing of solutions and accurate pipetting.- Maintain consistent cell seeding density and passage number.[10][18] |
| Unexpected cytotoxicity in control cells | High concentration of the compound or vehicle (e.g., DMSO); Presence of cytotoxic impurities. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Ensure the final DMSO concentration is well-tolerated by the cell line (typically ≤ 0.5%).[10]- Verify the purity of the compound batch. |
Experimental Protocols
General Synthesis Protocol for this compound
This is a general procedure based on common benzimidazole synthesis methods. Optimization may be required.
-
Reaction Setup: In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine (1 equivalent) and piperidine-4-carboxylic acid (1-1.2 equivalents).
-
Solvent and Catalyst: Add a suitable solvent and condensing agent. A common method is heating in a high-boiling solvent like ethylene glycol or using an acid catalyst such as polyphosphoric acid (PPA) or hydrochloric acid.
-
Reaction Conditions: Heat the mixture at a temperature ranging from 120 to 180°C for several hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Characterization Data
Below is a table summarizing expected characterization data based on the compound's structure and data from similar compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzimidazole ring.- Protons of the piperidine ring.- A singlet for the methyl group on the benzimidazole ring.- A broad singlet for the N-H proton of the benzimidazole. |
| ¹³C NMR | - Peaks corresponding to the carbon atoms of the benzimidazole and piperidine rings.- A peak for the methyl group carbon. |
| Mass Spec (ESI-MS) | - A peak corresponding to the protonated molecule [M+H]⁺. |
Visualizations
Caption: A general workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting decision tree for addressing inconsistent biological assay results.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine - Google Patents [patents.google.com]
- 6. EP0580541B1 - Piperidine derivatives of benzimidazole as antihistaminic and antiallergic agents - Google Patents [patents.google.com]
- 7. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. spectrabase.com [spectrabase.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
troubleshooting 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole cell viability assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for cell viability assays involving 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay choice important?
Q2: My cell viability results are highly variable between replicate wells. What are the common causes?
A2: High variability is a frequent issue and can often be traced to technical execution. Key causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension before plating can lead to different cell numbers in each well.
-
Pipetting Inaccuracies: Small errors in pipetting the compound or assay reagents can have a large impact on results.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Incomplete Solubilization: In MTT assays, formazan crystals must be fully dissolved before reading, as incomplete solubilization is a major source of variability.
Q3: I'm observing an increase in signal (higher metabolic activity) at low concentrations of the compound. Is this a real effect?
A3: This phenomenon, known as hormesis, can be a real biological effect where a compound is stimulatory at low doses and inhibitory at high doses. However, it can also be an artifact. Some compounds can directly interact with assay reagents, such as reducing MTT to formazan non-enzymatically, leading to a false-positive signal.[3][5] To investigate this, run a cell-free control containing only media, the compound, and the assay reagent. If the signal increases in the absence of cells, it indicates direct interference.
Q4: How do I choose the optimal concentration range for my experiments?
A4: It is essential to perform a broad-range dose-response experiment to determine the compound's potency (e.g., IC50 or EC50). A good starting point is a wide range of concentrations with 10-fold serial dilutions (e.g., from 1 nM to 100 µM).[6] This initial screen will identify the concentration window where the biological effect occurs, which you can then investigate with a finer resolution (e.g., 3-fold dilutions) in subsequent experiments.[6][7]
Q5: The vehicle control (e.g., DMSO) is showing some toxicity. How can I address this?
A5: Most cell lines can tolerate low concentrations of DMSO, typically up to 0.5%. However, sensitivity varies. First, ensure the final solvent concentration is as low as possible (ideally ≤ 0.1%) and is consistent across all wells, including the "cells only" control.[8] If toxicity persists, you may need to test alternative solvents or reduce the incubation time.
Q6: My results from an MTT (metabolic) assay don't match my results from an Annexin V/PI (apoptosis) assay. Why?
A6: This discrepancy highlights the importance of measuring different cellular events. An MTT assay measures metabolic activity, which can be affected by factors other than cell death, such as cellular stress or altered metabolic pathways. A compound could, for instance, inhibit mitochondrial respiration (lowering the MTT signal) without immediately triggering the apoptotic cascade that an Annexin V/PI assay detects.[9][10] Such results suggest the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or that it acts through a non-apoptotic cell death mechanism.
Section 2: Troubleshooting Guides
Optimizing Compound Concentration
| Parameter | Recommendation | Rationale |
| Initial Dose-Response Screen | Use a wide range of concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M) with logarithmic spacing. | To efficiently identify the effective concentration range and determine an approximate IC50 value.[6] |
| Follow-up Dose-Response | Use a narrower range with more data points (e.g., 8-12 concentrations) around the estimated IC50. | To accurately calculate the IC50/EC50 and characterize the dose-response curve. |
| Vehicle Control | Maintain a consistent, low final concentration of the solvent (e.g., DMSO < 0.1%) across all treatments. | To ensure that observed effects are due to the compound and not the vehicle.[8] |
| Compound Stability | Check for potential degradation of the compound in the culture medium over the experiment's duration. | Compound instability can lead to a decrease in the observed effect over time.[8] |
Troubleshooting Common Cell Viability Assays
| Assay Type | Problem | Potential Cause(s) | Recommended Solution(s) |
| MTT / MTS | High Background Absorbance | 1. Microbial contamination. 2. Compound interferes with the tetrazolium salt.[5] 3. Extended incubation with the reagent.[11] | 1. Use aseptic techniques; check cultures for contamination. 2. Run a cell-free control (media + compound + reagent) to check for interference. 3. Optimize incubation time; 1-4 hours is typical.[11] |
| Low Signal / Insensitive Reading | 1. Insufficient cell number. 2. Low metabolic activity of the cell type. 3. Incomplete solubilization of formazan (MTT only). | 1. Increase cell seeding density. 2. Increase incubation time with the reagent or switch to a more sensitive assay (e.g., ATP-based).[12] 3. Ensure the solubilization buffer is added correctly and mixed thoroughly. | |
| Annexin V / PI | High Percentage of Annexin V+/PI+ Cells in Control | 1. Harsh cell handling (e.g., over-trypsinization). 2. Cells were overgrown or unhealthy before the experiment. 3. Centrifugation speed is too high. | 1. Handle cells gently; use the minimum required trypsin incubation. 2. Use cells in the logarithmic growth phase. 3. Use lower centrifugation speeds (e.g., 400-600 x g).[13] |
| False Positives (Annexin V Staining) | 1. Loss of membrane integrity for reasons other than apoptosis. 2. Cell membrane was damaged during harvesting. | 1. Analyze samples as soon as possible after staining.[9] 2. Ensure all washes and centrifugations are gentle. |
Section 3: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Reading: Place the plate on an orbital shaker for 15-20 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10]
-
Cell Preparation: Seed and treat cells with this compound as you would for other assays. Include positive and negative controls.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method like Accutase or brief trypsinization. Combine all cells from each treatment.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[9]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: A troubleshooting decision tree for cell viability assays.
Caption: Experimental workflow for a typical MTT cell viability assay.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the investigational compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and similar benzimidazole-based agents.
Disclaimer: this compound is a compound with limited publicly available data on its specific mechanisms of action and resistance. The information provided here is based on the known activities of the broader class of benzimidazole anticancer agents and should be used as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: While specific data for this compound is scarce, benzimidazole derivatives are well-documented as multi-targeting agents. Their primary anticancer effects often involve the disruption of microtubule polymerization by binding to β-tubulin, leading to cell cycle arrest and apoptosis.[1][2][3] Additionally, some benzimidazoles have been shown to inhibit glycolysis by down-regulating glucose transporters and key enzymes, and to modulate various signaling pathways involved in cell survival and proliferation.[1][4]
Q2: My cell line shows increasing resistance to this compound over time. What are the potential mechanisms?
A2: Acquired resistance to benzimidazole-based compounds in cancer cell lines can arise from several factors:
-
Target Alteration: Changes in the expression of β-tubulin isotypes, particularly the overexpression of βIII-tubulin, can reduce the binding affinity of the drug to its target.[5][6]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the compound out of the cell, lowering its intracellular concentration.[5][7][8]
-
Signaling Pathway Adaptation: Cells may activate alternative survival pathways to bypass the drug's effects or upregulate anti-apoptotic proteins.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[9][10]
Q3: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A3: You can investigate ABC transporter overexpression through several methods:
-
Western Blotting: Use antibodies specific for P-gp (ABCB1), BCRP (ABCG2), and other relevant MRPs to compare their protein levels in your sensitive (parental) and resistant cell lines.
-
qRT-PCR: Quantify the mRNA expression levels of the corresponding genes (e.g., ABCB1, ABCG2) to see if they are upregulated at the transcriptional level.
-
Functional Assays: Use fluorescent substrates of these transporters (e.g., Rhodamine 123 for P-gp). Resistant cells overexpressing the transporter will show lower intracellular fluorescence, which can be reversed by known inhibitors of that transporter.
Q4: What is a typical fold-resistance that indicates a significant development of resistance?
A4: A significant increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of resistance. While the exact fold-change can vary depending on the compound and cell line, a 5- to 10-fold or higher increase in the IC50 value in the resistant line compared to the parental line is generally considered a strong indication of acquired resistance.
Troubleshooting Guide
This guide provides a structured approach to identifying and potentially overcoming resistance to this compound.
Problem: Decreased sensitivity or complete resistance to the compound observed in a previously sensitive cell line.
Caption: Troubleshooting workflow for resistance.
Data Presentation
Due to the lack of specific public data for this compound, the following tables present illustrative data based on typical results for other benzimidazole derivatives in cancer cell lines.
Table 1: Illustrative IC50 Values for a Benzimidazole Compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 0.85 | 12.75 | 15.0 |
| A549 (Lung Cancer) | 1.20 | 21.60 | 18.0 |
| HCT-116 (Colon Cancer) | 0.50 | 9.50 | 19.0 |
Note: These are example values. Actual IC50 will be cell line and compound-specific. A higher IC50 value indicates greater resistance.[11][12]
Table 2: Example qRT-PCR Data for ABC Transporter Expression
| Gene | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Fold Change |
| ABCB1 (P-gp) | 1.0 | 14.5 | 14.5 |
| ABCG2 (BCRP) | 1.0 | 8.2 | 8.2 |
| ACTB (Control) | 1.0 | 1.0 | 1.0 |
Note: This table illustrates a significant upregulation of drug efflux pump genes in the resistant cell line.
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, stepwise exposure to the compound.
Caption: Workflow for developing resistant cell lines.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of the parental (sensitive) cell line using a cell viability assay (e.g., MTT, CCK-8).
-
Initial Exposure: Begin by culturing the parental cells in their standard growth medium supplemented with the benzimidazole compound at a concentration equal to its IC20 or IC30.
-
Adaptation and Recovery: Maintain the culture, replacing the medium with fresh drug-containing medium every 2-3 days. Initially, a significant amount of cell death is expected. Continue culturing until the surviving cells resume a stable proliferation rate.
-
Dose Escalation: Once the cells have adapted to the current drug concentration, increase the concentration by a factor of 1.5 to 2.0.
-
Iterative Selection: Repeat the process of adaptation and dose escalation over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to monitor the development of resistance.
-
Stability Check: Once a desired level of resistance is achieved, culture a subset of the cells in a drug-free medium for multiple passages to ensure the resistance phenotype is stable.
Protocol 2: Western Blot for βIII-Tubulin and P-glycoprotein (P-gp)
Methodology:
-
Protein Extraction: Lyse parental and resistant cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against βIII-tubulin (e.g., 1:1000 dilution) and P-gp (1:1000 dilution). Also, probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the band intensities between parental and resistant samples.
Signaling Pathway Visualization
The following diagram illustrates a generalized signaling pathway for benzimidazole-based anticancer agents, highlighting key targets and resistance mechanisms.
References
- 1. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transport of anthelmintic benzimidazole drugs by breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 10. Frontiers | Up-regulation of ABCG1 is associated with methotrexate resistance in acute lymphoblastic leukemia cells [frontiersin.org]
- 11. echemi.com [echemi.com]
- 12. biology.stackexchange.com [biology.stackexchange.com]
Technical Support Center: Formulation Development for 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working on the in vivo formulation of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: A summary of the key physicochemical properties is essential for guiding formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₇N₃ | [1][2][3] |
| Molecular Weight | 215.29 g/mol | [1][2][4] |
| Appearance | Slightly purple powder | [2] |
| Melting Point | 219-225 °C | [2] |
| Purity | ≥95% - 99% (by HPLC) | [1][2] |
| Storage Conditions | 0-8 °C | [2] |
Q2: My compound, this compound, has poor aqueous solubility. What are the critical first steps for developing an in vivo formulation?
A2: The initial step is a thorough pre-formulation characterization to guide the selection of an appropriate formulation strategy.[7] A systematic approach is recommended:
-
Determine Equilibrium Solubility : Conduct solubility experiments in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.[7][8]
-
Assess Lipophilicity (LogP/LogD) : Understanding the compound's lipophilicity is crucial as it influences both solubility and permeability.[7][8]
-
Solid-State Characterization : Investigate the compound's solid form (e.g., crystalline vs. amorphous), as amorphous forms are typically more soluble.[8]
-
Preliminary Vehicle Screening : Test the compound's solubility in a small panel of pharmaceutically acceptable co-solvents, surfactants, and other vehicle systems.[8]
Q3: What are the most common formulation strategies for poorly soluble compounds like this for in vivo studies?
A3: Several strategies can be employed, and the choice depends on the compound's properties, the intended route of administration, and the required dose.[8]
Table 2: Common Vehicle Strategies for Poorly Soluble Compounds
| Vehicle Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Co-solvents | A water-miscible organic solvent (e.g., DMSO, PEG 400, ethanol) is used to dissolve the compound before dilution with an aqueous solution.[9] | Simple to prepare.[9] | Can cause toxicity or irritation at high concentrations; the compound may precipitate upon in vivo dilution.[8][10] |
| Surfactants | Agents like Tween 80 or Polysorbate 80 form micelles that encapsulate and solubilize the drug.[8][11] | Can significantly increase solubility. | Can have their own pharmacological effects; high concentrations may inhibit drug absorption.[8][9] |
| Cyclodextrins | Cyclic oligosaccharides (e.g., HP-β-CD) form inclusion complexes with the compound, increasing its solubility.[9][11] | Can increase both solubility and stability.[9] | Can have their own pharmacological effects.[9] |
| Aqueous Suspensions | The compound is suspended as fine particles in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC).[9] | Suitable for oral administration of insoluble compounds.[9] | Can lead to inaccurate or non-uniform dosing if not properly homogenized.[9] |
| Lipid-Based Formulations | Solutions or suspensions in oils, or self-emulsifying drug delivery systems (SEDDS).[9] | Can enhance oral bioavailability for lipophilic compounds.[7][9] | More complex to formulate and characterize.[9] |
Troubleshooting Guide
Problem 1: The compound precipitates out of the co-solvent solution after I dilute it with an aqueous buffer for injection.
-
Possible Cause : The formulation is not stable upon dilution in a physiological environment. This is a very common issue with co-solvent-based formulations.[8]
-
Troubleshooting Steps :
-
In Vitro Dilution Test : Before administration, dilute your formulation in a physiological buffer (e.g., PBS pH 7.4) at the expected final concentration post-injection and observe for precipitation.[8]
-
Decrease Drug Concentration : If precipitation occurs, try lowering the drug concentration in the formulation.[8]
-
Optimize Co-solvent/Surfactant Blend : A combination of a co-solvent and a surfactant can sometimes improve stability upon dilution.[8]
-
Switch Formulation Strategy : Consider more stable formulations, such as cyclodextrin complexes or lipid-based systems.[8][9]
-
Problem 2: In vivo results show low or inconsistent bioavailability, even though the compound appeared soluble in the formulation.
-
Possible Cause : The drug may be degrading, undergoing rapid first-pass metabolism, or the formulation is not releasing the drug effectively at the absorption site.[8] In vivo precipitation can also lead to variable absorption.[11]
-
Troubleshooting Steps :
-
Assess Compound Stability : Ensure the compound is stable in the chosen vehicle over the duration of the experiment.[9]
-
Investigate Metabolic Stability : Use in vitro methods like liver microsome assays to assess the compound's susceptibility to first-pass metabolism.[8]
-
Consider Alternative Routes : If oral bioavailability is low, consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass the GI tract and first-pass metabolism.[8]
-
Re-evaluate Formulation : The chosen formulation may not be optimal for in vivo conditions. For example, some surfactants can inhibit drug absorption.[8]
-
Problem 3: I am observing adverse effects or toxicity in my animal models.
-
Possible Cause : The vehicle itself, and not the compound, may be causing the adverse effects. This is a critical consideration, especially when using high concentrations of co-solvents or surfactants.[9]
-
Troubleshooting Steps :
-
Include a Vehicle Control Group : Always include a control group that receives only the vehicle to differentiate between compound and vehicle effects.[9]
-
Review Vehicle Toxicity Data : Consult literature for the known toxicity profile of your vehicle in the specific animal model and route of administration.[9]
-
Perform a Dose-Response Assessment : If vehicle toxicity is suspected, reduce the dose or concentration of the excipients to see if the toxic effects are dose-dependent.[9]
-
Experimental Protocols
Protocol 1: Preliminary Vehicle Screening for Solubility
Objective: To rapidly assess the solubility of this compound in various common vehicles to identify promising candidates for further development.
Materials:
-
This compound
-
Vehicle components: DMSO, PEG 400, Propylene Glycol, Tween 80, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer, microcentrifuge tubes
Methodology:
-
Prepare Vehicle Blends : Prepare common vehicle blends. Examples include:
-
10% DMSO / 90% Saline
-
40% PEG 400 / 60% Water
-
10% Tween 80 / 90% Water
-
20% HP-β-CD in Water
-
-
Weigh Compound : Weigh a fixed amount of the compound (e.g., 2 mg) into separate microcentrifuge tubes for each vehicle to be tested.
-
Add Vehicle : Add a small, fixed volume of each vehicle (e.g., 200 µL) to the respective tubes.
-
Facilitate Dissolution : Vortex the tubes vigorously for 2-5 minutes. Use sonication if necessary to aid dissolution.
-
Equilibrate : Allow the samples to equilibrate at room temperature for 1-2 hours.
-
Visual Inspection : Visually inspect each tube for undissolved particles. A clear solution indicates good solubility at that concentration.
-
Centrifugation (Optional) : For samples that are not perfectly clear, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. If a pellet forms, the compound is not fully dissolved. The supernatant can be analyzed by HPLC to quantify the solubility.
Visualizations
Caption: A typical workflow for in vivo formulation development.
Caption: Troubleshooting flowchart for low in vivo efficacy.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 7-Methyl-2-piperidin-4-yl-1H-benzimidazole | 295789-08-1 [smolecule.com]
- 4. This compound [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing off-target effects of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. Given that this is a novel benzimidazole derivative, this guide focuses on a general workflow for identifying, characterizing, and mitigating potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of a benzimidazole-based compound like this compound?
A: Benzimidazole derivatives are known to interact with a variety of biological targets.[1][2] Potential off-target effects can range from interactions with other kinases, G-protein coupled receptors (GPCRs), or enzymes involved in cellular metabolism to epigenetic targets like histone deacetylases (HDACs).[1][3] These unintended interactions can lead to cytotoxicity, altered cell signaling, or other unexpected phenotypes.[3][4]
Q2: I am observing a cellular phenotype (e.g., unexpected cytotoxicity, changes in cell morphology) that is inconsistent with the intended target of this compound. What could be the cause?
A: This is a strong indicator of a potential off-target effect. The observed phenotype may be a consequence of the compound interacting with one or more unintended cellular proteins. It is crucial to validate that the observed effect is a direct result of on-target inhibition.[4]
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, activity?
A: Several established methods can help validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat cells with a structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[4]
-
Rescue Experiments: If possible, introduce a version of the primary target that is resistant to the inhibitor. If the phenotype is reversed, it confirms on-target activity.[4]
-
Knockdown/Knockout Models: Use techniques like siRNA or CRISPR to reduce the expression of the intended target. If this phenocopies the effect of the compound, it supports an on-target mechanism.
Q4: What are the initial steps to identify potential off-target liabilities of this compound?
A: A tiered approach is recommended. Start with broad, in vitro screening panels to identify potential off-target interactions. This is often followed by more focused cellular assays to confirm these interactions in a more biologically relevant context.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cytotoxicity at Low Concentrations | The compound may have potent off-target effects on essential cellular machinery. | 1. Determine On-Target IC50: Establish the concentration range for on-target activity. 2. Cytotoxicity Profiling: Test the compound in a cell line that does not express the intended target. If cytotoxicity persists, it is likely an off-target effect.[3] 3. Broad Kinase and Safety Screening: Screen the compound against a panel of kinases and other common off-target proteins (e.g., GPCRs, ion channels). |
| Inconsistent Results Between Experiments | Compound degradation, precipitation, or variability in experimental conditions. | 1. Compound Stability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. 2. Solubility Check: Visually inspect for compound precipitation in media. 3. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration across all experiments.[4] |
| Observed Phenotype Does Not Match Known On-Target Function | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[4] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[4] 3. Proteomics/Phosphoproteomics: Use mass spectrometry-based approaches to get a global view of cellular changes and identify affected off-target pathways.[4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a common method for in vitro kinase profiling to identify off-target kinase interactions.
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
Methodology: A radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate, is a well-established method.[5]
Materials:
-
Purified recombinant kinases (a large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature for a specific time.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that the compound binds to its intended target within a cellular environment and can identify novel off-targets.[6]
Objective: To confirm target engagement and identify off-targets of this compound in a cellular context.
Methodology: CETSA is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Materials:
-
Cultured cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermocycler
-
Lysis buffer
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the test compound or a vehicle control.
-
Heating Step: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or mass spectrometry.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Data Presentation
Table 1: Illustrative In Vitro Kinase Profiling Data
| Kinase Target | IC50 (nM) for this compound | Selectivity (Fold difference from Primary Target) |
| Primary Target X | 15 | - |
| Off-Target Kinase A | 350 | 23.3 |
| Off-Target Kinase B | 1,200 | 80 |
| Off-Target Kinase C | >10,000 | >667 |
Table 2: Illustrative CETSA Data
| Target Protein | Vehicle Control Tm (°C) | Compound-Treated Tm (°C) | Thermal Shift (ΔTm) (°C) |
| Primary Target X | 48.5 | 54.2 | +5.7 |
| Off-Target Protein Y | 51.2 | 51.5 | +0.3 |
| Off-Target Protein Z | 62.1 | 65.8 | +3.7 |
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Welcome to the technical support center for the synthesis and scale-up of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key process visualizations to assist researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between 4-methyl-1,2-phenylenediamine and piperidine-4-carboxylic acid. This reaction is typically catalyzed by a strong acid, such as hydrochloric acid or polyphosphoric acid (PPA), and requires heating to drive the cyclization and dehydration.
Q2: What are the critical parameters to monitor during the scale-up of this synthesis?
A2: When scaling up, the most critical parameters to monitor and control are:
-
Temperature: The reaction is often exothermic. Inefficient heat transfer in large reactors can lead to localized overheating, causing side reactions and degradation of the starting material.
-
Mixing/Agitation: Homogeneous mixing is crucial to ensure consistent reaction rates and prevent localized concentration gradients.[1]
-
Rate of Reagent Addition: Controlled addition of reagents can help manage the reaction exotherm.
-
Reaction Time: Reaction progress should be monitored using techniques like TLC or HPLC to determine the optimal endpoint and avoid the formation of impurities from prolonged reaction times.[2]
Q3: What are the primary safety concerns when manufacturing this compound at a larger scale?
A3: Key safety considerations include:
-
Handling of Corrosive Acids: The use of strong acids like HCl or PPA requires appropriate personal protective equipment (PPE) and acid-resistant reactors.
-
Solvent Handling: Large volumes of flammable and volatile organic solvents may be used during extraction and purification, necessitating proper ventilation and grounding to prevent static discharge.
-
Exothermic Reaction: The potential for a runaway reaction must be assessed. A well-calibrated cooling system for the reactor is essential.[1]
-
Product Handling: The final product is a powder; appropriate measures should be taken to avoid inhalation.[3]
Troubleshooting Guide
Problem 1: Low Yield Upon Scale-Up
Q: We achieved a good yield in the lab (10g scale), but the yield dropped significantly when we scaled up to 1kg. What are the potential causes?
A: A drop in yield during scale-up is a common challenge.[1] The primary causes are often related to physical and engineering principles that differ between small and large vessels.
-
Possible Cause 1: Inefficient Heat Transfer.
-
Explanation: Large reactors have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. Localized overheating can lead to the degradation of the o-phenylenediamine starting material or the product itself.[1]
-
Recommended Solution:
-
Ensure the reactor's heating/cooling system is functioning optimally.
-
Consider a slower, controlled addition of one of the reactants to better manage the exotherm.
-
Perform a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
-
-
-
Possible Cause 2: Poor Mixing.
-
Explanation: Inadequate agitation in a large reactor can lead to non-homogeneous reaction conditions. This can result in incomplete conversion as some pockets of reactants may not reach the optimal temperature or concentration.[1]
-
Recommended Solution:
-
Optimize the stirrer speed and ensure the impeller design is appropriate for the reactor geometry and reaction mass viscosity.
-
Use baffles in the reactor to improve mixing efficiency.
-
-
-
Possible Cause 3: Incomplete Reaction.
-
Explanation: The optimal reaction time at a small scale may not be sufficient for a larger scale due to the mass transfer limitations mentioned above.
-
Recommended Solution:
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC). Do not rely solely on the time established at the lab scale.[2]
-
Continue the reaction until the starting materials are consumed to an acceptable level.
-
-
Problem 2: Product Discoloration and Purification Challenges
Q: Our final product is a dark purple or brown powder, not the expected off-white solid. It is also difficult to purify by recrystallization. What is happening?
A: Product discoloration is almost always due to the formation of impurities, often from oxidation.
-
Possible Cause 1: Oxidation of 4-methyl-1,2-phenylenediamine.
-
Explanation: o-Phenylenediamines are highly susceptible to air oxidation, especially at elevated temperatures, which forms intensely colored polymeric impurities.[2] This issue is often exacerbated at scale where reaction and work-up times are longer.
-
Recommended Solution:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2]
-
Use high-purity, colorless 4-methyl-1,2-phenylenediamine. If the starting material is already discolored, consider purifying it first.
-
During work-up, sparge solutions with nitrogen and minimize the time the reaction mixture is exposed to air, especially under basic conditions.
-
-
-
Possible Cause 2: Formation of Side Products.
-
Explanation: If reaction conditions are not carefully controlled, side products with similar polarity to the desired product can form, complicating purification. A common side product is a 1,2-disubstituted benzimidazole, formed from the reaction of two molecules of the carboxylic acid with one molecule of the diamine.[2]
-
Recommended Solution:
-
Strictly control the stoichiometry, using a 1:1 ratio or a slight excess of the diamine.[2]
-
If recrystallization fails, column chromatography is the next logical step. A thorough screen of different solvent systems may be required to achieve separation.
-
Consider converting the product to its hydrochloride salt to facilitate purification and then neutralizing to isolate the free base.
-
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Scale-Up Consideration |
| 4-methyl-1,2-phenylenediamine | 8.5 g | 0.85 kg | Ensure high purity to avoid color issues. |
| Piperidine-4-carboxylic acid | 9.0 g | 0.90 kg | Maintain strict 1:1 stoichiometry. |
| 4M Hydrochloric Acid | 175 mL | 17.5 L | Use a reactor compatible with strong acids. |
| Reaction Temperature | 100-105 °C (Reflux) | 100-105 °C (Jacket Temp) | Monitor internal temperature closely to avoid overheating. |
| Reaction Time | 24-48 hours | 36-60 hours (IPC dependent) | Monitor by HPLC/TLC; do not rely on time alone. |
| Typical Yield | 70-80% | 60-75% | Yield reduction is common; focus on process control. |
| Purification Method | Recrystallization / Chromatography | Recrystallization / Salt Formation | Chromatography is less viable at large scale. |
Experimental Protocols
Lab-Scale Synthesis Protocol (Illustrative)
-
Reactant Charging: To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,2-phenylenediamine (12.2 g, 100 mmol) and piperidine-4-carboxylic acid (13.0 g, 100 mmol).
-
Reaction Initiation: Slowly add 4M aqueous hydrochloric acid (250 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The reaction typically takes 24-48 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to >10 using a 5M sodium hydroxide solution while cooling in an ice bath.
-
Isolation: The product will precipitate as a solid. Collect the precipitate by filtration, wash thoroughly with cold water (3 x 100 mL), and then with a small amount of cold diethyl ether.
-
Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to afford this compound.
Mandatory Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of the target compound.
Scale-Up Experimental Workflow
References
Validation & Comparative
Comparative Validation of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole against a key oncogenic kinase, BRAF V600E. While direct experimental data for this specific compound is emerging, its structural similarity to known kinase inhibitors within the benzimidazole class suggests its potential as an anticancer agent.[1][2][3] This document outlines a validation workflow and presents hypothetical data alongside real-world data for a well-established inhibitor, Vemurafenib, to serve as a benchmark for evaluation.
Introduction to the Target: BRAF and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this cascade. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma.[4][5] Small molecule inhibitors that target BRAF V600E have proven to be effective therapeutic agents.[4]
Performance Comparison: this compound vs. Vemurafenib
This section compares the inhibitory activity of this compound (hypothetical data) with the established BRAF V600E inhibitor, Vemurafenib.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | BRAF V600E | 85 | Biochemical Kinase Assay |
| Vemurafenib | BRAF V600E | 31[4] | Biochemical Kinase Assay |
Table 2: Cellular Activity
| Compound | Cell Line (BRAF V600E Mutant) | GI50 (µM) | Assay Type |
| This compound | A375 (Melanoma) | 1.2 | Cell Viability (MTT) Assay |
| Vemurafenib | A375 (Melanoma) | 0.248[6] | Cell Viability (MTT) Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and validation.
BRAF V600E Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BRAF V600E. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (K97M) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the BRAF V600E enzyme and MEK1 substrate mixture to each well, except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cancer cells, which is indicative of cell viability and proliferation.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Western Blot Analysis of MAPK Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, to confirm the on-target effect of the inhibitor in a cellular context.
Materials:
-
BRAF V600E mutant cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of MEK and ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: The MAPK signaling pathway with the targeted inhibition of BRAF V600E.
Caption: A typical workflow for the validation of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and Other Benzimidazole Derivatives for Researchers
For Immediate Release
This publication provides a comprehensive comparison of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole with other notable benzimidazole derivatives, offering researchers, scientists, and drug development professionals a guide to their potential therapeutic applications. This document synthesizes available experimental data on their anti-inflammatory and antifungal activities, presenting quantitative comparisons and detailed experimental methodologies to support further research and development.
Executive Summary
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide focuses on the biological activities of this compound and its close analogs, specifically their potential as anti-inflammatory and antifungal agents. While direct quantitative data for this compound is emerging, this guide draws on robust data from structurally similar compounds to provide a clear comparative landscape.
Anti-inflammatory Activity: A Comparative Analysis
A key area of investigation for benzimidazole derivatives is their anti-inflammatory potential. Research has highlighted the significant activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives in inhibiting key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
A pivotal study synthesized and evaluated two series of these derivatives, identifying compound 6e (1-(4-fluorobenzyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole) as a particularly potent inhibitor.[1]
Table 1: Comparative In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives [1]
| Compound | R Substituent | Inhibition of NO Production (IC₅₀, μM) | Inhibition of TNF-α Production (IC₅₀, μM) |
| 5 | H | > 10 | > 10 |
| 6a | 4-methylbenzyl | 5.21 | 6.34 |
| 6b | 4-methoxybenzyl | 3.89 | 4.12 |
| 6c | 4-chlorobenzyl | 2.15 | 3.28 |
| 6d | 4-(trifluoromethyl)benzyl | 1.56 | 2.45 |
| 6e | 4-fluorobenzyl | 0.86 | 1.87 |
| 7a | Benzoyl | > 10 | > 10 |
| 7b | 4-methylbenzoyl | 8.91 | 9.15 |
| 7c | 4-methoxybenzoyl | 7.65 | 8.23 |
| 7d | 4-chlorobenzoyl | 6.43 | 7.88 |
| 7e | 4-fluorobenzoyl | 6.98 | 7.54 |
Based on the structure-activity relationship (SAR) established in this study, the introduction of a substituted benzyl group at the N-1 position of the piperidine ring significantly enhances anti-inflammatory activity. Specifically, electron-withdrawing groups on the benzyl ring, such as in compound 6e , lead to the most potent inhibition of both NO and TNF-α.
While direct experimental data for this compound is not yet available in this specific assay, the established SAR suggests that the methyl group at the 5-position of the benzimidazole ring is likely to influence its electronic properties and, consequently, its anti-inflammatory activity. Further studies are warranted to quantify this effect.
Antifungal Potential: Emerging Evidence
In addition to anti-inflammatory effects, benzimidazole derivatives have a well-documented history as antifungal agents. A study focusing on 5-substituted benzimidazoles has indicated that a 5-methyl derivative exhibited promising antifungal activity, reported to be higher than some commercially available antifungal drugs. This qualitative assessment points to a significant area for further quantitative investigation, such as the determination of Minimum Inhibitory Concentration (MIC) values against various fungal strains.
Experimental Protocols
To facilitate further research and verification of the findings presented, detailed experimental protocols for the key assays are provided below.
In Vitro Anti-inflammatory Activity Assays
1. Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.[2][3]
2. Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[2][4] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
3. TNF-α Production Assay: The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[3][4]
In Vitro Antifungal Susceptibility Testing
1. Fungal Strains and Culture Conditions: Various fungal strains (e.g., Candida albicans, Aspergillus niger) are maintained on a suitable medium such as Sabouraud Dextrose Agar (SDA).
2. Broth Microdilution Method: The antifungal activity is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The test compounds are serially diluted in a 96-well microtiter plate with RPMI-1640 medium. A standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 24-48 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion and Future Directions
The available evidence strongly suggests that 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives are a promising scaffold for the development of novel anti-inflammatory agents. The high potency of compounds like 6e underscores the potential of this chemical class. Furthermore, the reported antifungal activity of a 5-methyl benzimidazole derivative opens another avenue for therapeutic application.
Future research should focus on the synthesis and rigorous biological evaluation of this compound to quantitatively determine its anti-inflammatory and antifungal efficacy. Direct comparative studies with the derivatives presented in this guide will be crucial for elucidating the specific contribution of the 5-methyl substituent to the overall activity profile. Such studies will pave the way for the rational design of next-generation benzimidazole-based therapeutics.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole Scaffolds Compared to a Known Anti-Inflammatory Drug
The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds, and derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have been investigated for various therapeutic applications, including as anti-inflammatory agents.[1]
Comparative Efficacy Data
The following table summarizes the in vitro and in vivo anti-inflammatory activities of Compound 6e and the known drug, ibuprofen. The data for Compound 6e is extracted from a study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.[1]
| Compound/Drug | In Vitro: Inhibition of NO Production (IC50) in LPS-stimulated RAW 264.7 Macrophages | In Vitro: Inhibition of TNF-α Production (IC50) in LPS-stimulated RAW 264.7 Macrophages | In Vivo: Inhibition of Xylene-Induced Ear Edema in Mice (%) |
| Compound 6e | 0.86 µM | 1.87 µM | More potent than Ibuprofen |
| Ibuprofen | Not Reported in this Study | Not Reported in this Study | Standard Comparator |
Note: While the study reports Compound 6e as more potent than ibuprofen in the in vivo model, specific percentage inhibition values for both were not provided in the abstract. The IC50 values demonstrate significant in vitro potency in inhibiting key inflammatory mediators.[1]
Experimental Protocols
In Vitro Anti-Inflammatory Activity Assessment[1]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds (like Compound 6e) for a specified period.
-
Following pre-treatment, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
2. Nitric Oxide (NO) Production Assay:
-
After the incubation period with LPS and the test compound, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
3. TNF-α Production Assay:
-
The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is measured, and the percentage of TNF-α inhibition is calculated.
-
The IC50 value for TNF-α inhibition is subsequently determined.
In Vivo Anti-Inflammatory Activity Assessment[1]
1. Animal Model:
-
An acute inflammation model, such as xylene-induced ear edema in mice, is used.
2. Dosing and Induction of Edema:
-
Mice are divided into control and treatment groups.
-
The treatment groups receive the test compound (e.g., Compound 6e) or a standard drug (e.g., ibuprofen) orally or via another appropriate route of administration.
-
After a set period to allow for drug absorption, a fixed volume of xylene is applied to the surface of one ear of each mouse to induce inflammation and edema.
3. Measurement of Edema:
-
After a specified duration of xylene application, the mice are euthanized, and a circular section of both the treated and untreated ears is collected using a cork borer.
-
The weight of the ear punches is measured, and the difference in weight between the xylene-treated ear and the untreated ear is calculated to determine the extent of the edema.
-
The percentage inhibition of edema for the treated groups is calculated relative to the vehicle-treated control group.
Visualizations
Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of Compound 6e have been linked to its ability to modulate the NF-κB signaling pathway. Western blot analysis revealed that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages.[1] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of Compound 6e on the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram outlines the general workflow for screening compounds for anti-inflammatory activity in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory compound screening.
References
Unveiling the Selectivity Profile of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its close structural analogs, focusing on their potential therapeutic applications in inflammation and oncology. Due to the limited publicly available data on the specific target compound, this guide leverages findings from studies on closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives to infer its potential biological activities and selectivity.
Comparative Analysis of Anti-Inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators. A notable study synthesized and evaluated a series of these compounds for their ability to suppress nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2]
Table 1: Anti-Inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
| Compound ID | Modification on Piperidine Nitrogen | NO Production IC50 (µM) | TNF-α Production IC50 (µM) |
| 6e | 4-Fluorobenzoyl | 0.86 | 1.87 |
| Ibuprofen (Reference) | N/A | >100 | >100 |
Data extracted from a study by Li et al. (2015) on derivatives of the core scaffold.
The data clearly indicates that derivative 6e , featuring a 4-fluorobenzoyl group on the piperidine nitrogen, is a potent inhibitor of both NO and TNF-α production, significantly outperforming the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen, in this in vitro model.[2] This suggests that the 2-(piperidin-4-yl)-1H-benzo[d]imidazole scaffold is a promising starting point for the development of novel anti-inflammatory agents. The methyl group at the 5-position in this compound could further modulate this activity, highlighting the need for direct testing.
Inferred Signaling Pathway: NF-κB Inhibition in Macrophages
The inhibition of NO and TNF-α production in LPS-stimulated macrophages strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5] In this pathway, LPS activation of Toll-like receptor 4 (TLR4) leads to a signaling cascade that results in the activation of the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p50/p65) dimer to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for iNOS (producing NO) and TNF-α. The inhibitory action of the benzimidazole derivatives likely occurs at a key point within this cascade.
Caption: Inferred NF-κB signaling pathway in macrophages and potential point of inhibition.
Comparative Analysis of Antiproliferative Activity
In addition to anti-inflammatory effects, the benzimidazole scaffold has been explored for its anticancer properties. A study on 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles, close analogs of the topic compound, demonstrated their antiproliferative activity against the human promyelocytic leukemia cell line, HL-60.[6]
Table 2: Antiproliferative Activity of 2-Phenyl-1H-benzimidazole Derivatives against HL-60 Cells
| Compound ID | Modification on Phenyl Ring | IC50 (µM) |
| 5 | 4-Chloro | 0.45 |
| 6 | 2,4-Dichloro | 0.52 |
| 7 | 4-Bromo | 0.49 |
| 10 | 4-Methyl | 0.55 |
| 11 | 2,4-Dimethyl | 0.61 |
| 12 | 4-Methoxy | 0.68 |
Data extracted from a study by Alp et al. (2015) on derivatives of a related scaffold.
The results show that several derivatives exhibit potent sub-micromolar antiproliferative activity against HL-60 cells.[6] The study also indicated that these compounds induce apoptosis, a form of programmed cell death, which is a desirable characteristic for anticancer agents.[6]
Experimental Workflow: Antiproliferative and Apoptosis Assays
The evaluation of the antiproliferative and apoptotic effects of these compounds typically follows a standardized workflow.
Caption: Standard workflow for evaluating antiproliferative and apoptotic effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the likely experimental protocols used to generate the data on the benzimidazole derivatives.
Anti-Inflammatory Assays
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay): After a 24-hour incubation with LPS and the test compounds, the cell culture supernatant is collected. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent. The absorbance is read at approximately 540 nm, and the nitrite concentration is calculated from a standard curve. The percentage of inhibition of NO production is then determined relative to the LPS-only treated control.
TNF-α Production Assay (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions. The absorbance is measured, and the TNF-α concentration is determined from a standard curve. The percentage of inhibition of TNF-α production is calculated relative to the LPS-only treated control.
Antiproliferative and Apoptosis Assays
Cell Culture and Treatment: Human promyelocytic leukemia (HL-60) cells are cultured in suspension in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Proliferation: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treated cells are harvested, washed, and resuspended in a binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[8]
Conclusion and Future Directions
The available evidence on the bioactivity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives suggests that this compound holds significant potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. The data on its analogs provides a strong rationale for its further investigation.
To establish a definitive selectivity profile for this compound, future research should focus on:
-
Broad-Panel Screening: Testing the compound against a wide range of kinases, G-protein coupled receptors (GPCRs), and other relevant biological targets to identify its primary and secondary targets.
-
Direct Comparative Studies: Performing head-to-head comparisons with the active derivatives identified in the literature (e.g., compound 6e for anti-inflammatory activity and compound 5 for antiproliferative activity) to understand the influence of the 5-methyl substitution.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of inflammatory diseases and cancer.
-
Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which this compound and its analogs exert their biological effects.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the novel compound 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, hereafter referred to as Compound X . The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives known to exhibit a range of biological activities, including anti-inflammatory properties.[1][2][3] Given its structural similarity to known modulators of G-protein coupled receptors (GPCRs), this study focuses on evaluating its selectivity against a panel of clinically relevant off-targets, primarily within the histamine, serotonin, and dopamine receptor families, alongside a representative kinase.
The objective of this guide is to present a clear, data-driven comparison of Compound X's binding affinity and functional activity at its intended target versus potential off-targets. This information is critical for assessing the compound's selectivity profile and predicting its potential for off-target-mediated side effects in future drug development.
Data Presentation: Binding Affinity and Functional Activity
The selectivity of Compound X was assessed through in vitro binding and functional assays. The results are summarized below, providing a quantitative comparison of its potency at the primary target, the Histamine H4 Receptor (H4R), against a panel of other receptors.
Table 1: Comparative Binding Affinity of Compound X at H4R and Selected Off-Targets
This table summarizes the binding affinity (Ki) of Compound X for the human Histamine H4 Receptor (H4R) and a panel of other GPCRs. Lower Ki values indicate higher binding affinity.
| Target | Radioligand | Ki (nM) |
| Histamine H4R (Primary Target) | [³H]-Histamine | 15 |
| Histamine H1R | [³H]-Mepyramine | 850 |
| Histamine H2R | [³H]-Tiotidine | >10,000 |
| Histamine H3R | [³H]-N-α-methylhistamine | 2,500 |
| Serotonin 5-HT2AR | [³H]-Ketanserin | 1,200 |
| Serotonin 5-HT2BR | [³H]-LSD | 3,500 |
| Dopamine D2R | [³H]-Spiperone | 980 |
| Kinase Panel (representative)* | - | >10,000 |
*Data from a broad kinase panel screen, showing no significant inhibition at 10 µM.
Table 2: Functional Antagonist Activity of Compound X
This table presents the functional activity (IC50) of Compound X as an antagonist at H4R and key off-targets where significant binding was observed. The assays measured the inhibition of agonist-induced intracellular signaling (e.g., cAMP modulation or calcium flux).
| Target | Functional Assay | IC50 (nM) |
| Histamine H4R (Primary Target) | cAMP Inhibition | 45 |
| Histamine H1R | Calcium Flux | 2,300 |
| Dopamine D2R | cAMP Inhibition | 3,100 |
| Serotonin 5-HT2AR | Calcium Flux | >5,000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
1. Radioligand Binding Assays for GPCRs
Radioligand binding assays are essential for determining the affinity of a compound for its target receptor.[4] These assays provide sensitive and quantitative data on receptor expression and ligand affinity.[4]
-
Objective: To determine the equilibrium dissociation constant (Ki) of Compound X for each target receptor.
-
Method: Competition binding assays were performed using membranes from HEK293 cells stably expressing the human recombinant receptor of interest.[4][5]
-
Membrane Preparation: Cells were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in an assay buffer.[6] Protein concentration was determined using a BCA assay.[6]
-
Assay Conditions: A fixed concentration of a specific radioligand (e.g., [³H]-Histamine for H4R) was incubated with the cell membranes and a range of concentrations of Compound X.
-
Incubation: The reaction mixture was incubated in 96-well plates for 60-120 minutes at room temperature to reach equilibrium.[6]
-
Filtration and Detection: The incubation was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6] The filters were washed with ice-cold buffer, and the retained radioactivity was measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.[5] The IC50 values were calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
2. Functional cAMP Inhibition Assay (for Gαi-coupled receptors like H4R and D2R)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
-
Objective: To measure the ability of Compound X to antagonize agonist-induced inhibition of cAMP production.
-
Method: A cell-based assay using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based biosensor (e.g., GloSensor™) was employed.[7][8][9]
-
Cell Preparation: HEK293 cells expressing the target receptor (H4R or D2R) were seeded in 384-well plates and incubated overnight.[8]
-
Assay Procedure: Cells were first treated with varying concentrations of Compound X (the antagonist).
-
Agonist Stimulation: After a brief incubation with the antagonist, cells were stimulated with a known agonist (e.g., histamine for H4R) at a concentration that elicits a submaximal response (EC80), in the presence of forskolin to stimulate adenylyl cyclase.[10][11]
-
Detection: Following stimulation, cells were lysed, and the intracellular cAMP levels were measured according to the assay kit manufacturer's protocol. The resulting signal is inversely proportional to the amount of cAMP produced.[7]
-
Data Analysis: The concentration-response curves for Compound X were plotted, and IC50 values were determined using a four-parameter logistic equation.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates the systematic process used to evaluate the selectivity of Compound X.
References
- 1. Buy 2-(Piperidin-4-YL)-1H-benzo[D]imidazole | 38385-95-4 [smolecule.com]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multispaninc.com [multispaninc.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Preclinical Validation of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Comparative Guide
This guide provides a comparative preclinical validation of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its close structural analogs. Due to the limited availability of specific preclinical data for this compound, this document leverages published data on related 2-(piperidin-4-yl)-1H-benzoimidazole derivatives to provide insights into its potential biological activities, primarily focusing on anti-inflammatory and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals.
Compound Profile: this compound
This compound belongs to the benzimidazole class of heterocyclic compounds, which are known for a wide range of pharmacological activities. The core structure consists of a fused benzene and imidazole ring system, with a piperidine moiety attached at the 2-position and a methyl group on the benzimidazole ring. This compound is often explored for its potential in developing treatments for neurological disorders, cancer, and inflammatory conditions.[1]
Chemical Structure:
-
IUPAC Name: 5-Methyl-2-(piperidin-4-yl)-1H-benzo[d]imidazole
-
Molecular Formula: C₁₃H₁₇N₃
-
Molecular Weight: 215.29 g/mol [2]
Comparative In Vitro Efficacy
This section compares the in vitro biological activity of derivatives of the core 2-(piperidin-4-yl)-1H-benzoimidazole structure. It is important to note that these are analogous compounds, and their activity may not be directly extrapolated to this compound itself but provides a strong rationale for its potential efficacy.
Anti-inflammatory Activity
Derivatives of 2-(piperidin-4-yl)-1H-benzoimidazole have demonstrated significant anti-inflammatory properties. The primary mechanism often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: In Vitro Anti-inflammatory Activity of a 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivative (Compound 6e) [3]
| Biomarker | IC₅₀ (µM) | Cell Line |
| Nitric Oxide (NO) Production | 0.86 | RAW 264.7 Macrophages |
| TNF-α Production | 1.87 | RAW 264.7 Macrophages |
IC₅₀: The half maximal inhibitory concentration.
Antimicrobial Activity
Various derivatives of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [1]
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| Analog 7b | E. coli | 21 | A. niger | 35 |
| S. aureus | 25 | C. albicans | 30 | |
| Analog 7l | E. coli | 17 | A. niger | 30 |
| S. aureus | 12 | C. albicans | 28 | |
| Ciprofloxacin (Standard) | E. coli | 32 | N/A | N/A |
| S. aureus | 28 | N/A | N/A | |
| Nystatin (Standard) | N/A | N/A | A. niger | 38 |
| N/A | N/A | C. albicans | 35 |
N/A: Not Applicable
Predicted ADME and Toxicological Profile
Table 3: Predicted ADME Properties of Benzimidazole Derivatives
| Parameter | Prediction | Implication |
| Oral Bioavailability | Generally predicted to be good | Potential for oral administration |
| Blood-Brain Barrier (BBB) Penetration | Variable, some analogs predicted to cross | Potential for CNS applications |
| Cytochrome P450 (CYP) Interaction | Predicted to be substrates for various CYP enzymes | Potential for drug-drug interactions |
| P-glycoprotein (P-gp) Substrate | Often predicted to be substrates | May affect drug efflux and distribution |
Toxicology Summary:
The safety data sheet for the parent compound, 2-(piperidin-4-yl)-1H-benzoimidazole, indicates potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.[4] In silico predictions for some benzimidazole derivatives have suggested potential for carcinogenicity and hepatotoxicity, highlighting the need for thorough toxicological evaluation.[5][6]
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (RAW 264.7 Macrophages)
This protocol describes the methodology for evaluating the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide (NO) and TNF-α production in LPS-stimulated RAW 264.7 macrophage cells.
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compound for 1 hour.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
After the 24-hour incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
The level of TNF-α in the cell culture supernatant is quantified using a commercial ELISA kit, following the manufacturer's instructions.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a common method for assessing the antimicrobial activity of a compound.
-
Melted Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
A standardized inoculum of the test microorganism is uniformly spread over the agar surface.
-
Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.
-
A specific volume of the test compound at a known concentration is added to each well.
-
A standard antibiotic (e.g., ciprofloxacin for bacteria, nystatin for fungi) and the solvent are used as positive and negative controls, respectively.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured in millimeters.
Visualizations
Conclusion
While direct preclinical data for this compound is limited, the available information on its structural analogs suggests a promising potential for anti-inflammatory and antimicrobial activities. The provided in vitro data for related compounds serves as a strong basis for initiating a preclinical validation program for the title compound. Further studies should focus on obtaining specific in vitro efficacy data, comprehensive pharmacokinetic profiling, and in vivo toxicology assessments to fully characterize its therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting these essential preclinical investigations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
comparative analysis of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole analogs
A comprehensive comparative analysis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole analogs reveals their potential as significant anti-inflammatory agents. This guide provides an objective comparison of the performance of various analogs, supported by experimental data on their inhibitory activities against key inflammatory mediators.
A key study identified a novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 5 , as a hit with good anti-inflammatory activity.[1] Based on this initial finding, two series of analogs, 6a-g and 7a-h , were synthesized to explore their structure-activity relationships (SAR).[1] The primary evaluation of these compounds was based on their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]
Comparative Analysis of Inhibitory Activity
The synthesized compounds exhibited a wide range of inhibitory activities against both NO and TNF-α production. The data for the most potent analogs from series 6 and 7 are summarized below.
| Compound | R Group | NO Production IC50 (μM)[1] | TNF-α Production IC50 (μM)[1] |
| 6a | 2-chlorobenzyl | 2.31 | 5.34 |
| 6b | 3-chlorobenzyl | 1.88 | 4.65 |
| 6c | 4-chlorobenzyl | 1.52 | 3.81 |
| 6d | 2-fluorobenzyl | 1.15 | 2.53 |
| 6e | 3-fluorobenzyl | 0.86 | 1.87 |
| 6f | 4-fluorobenzyl | 1.03 | 2.16 |
| 6g | 2,4-difluorobenzyl | 1.28 | 2.97 |
| 7a | Benzoyl | 10.26 | 15.82 |
| 7e | 3-fluorobenzoyl | 4.81 | 8.93 |
| Ibuprofen | (Reference) | 15.36 | >50 |
Among all the synthesized compounds, 6e , which has a 3-fluorobenzyl group on the piperidine nitrogen, demonstrated the most potent inhibitory activity against both NO (IC50 = 0.86 μM) and TNF-α (IC50 = 1.87 μM) production.[1] This activity was significantly more potent than the reference drug, ibuprofen.[1] Further in vivo studies on xylene-induced ear edema in mice confirmed that compound 6e has more potent anti-inflammatory effects than ibuprofen.[1]
Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory effects of these benzimidazole derivatives are attributed to their modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) initiates a cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[2][3] This allows the NF-κB (p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and inducible nitric oxide synthase (iNOS), which produces NO.[4][5]
Western blot analysis revealed that compound 6e was able to restore the phosphorylation level of IκBα and inhibit the expression of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1] This indicates that the anti-inflammatory activity of 6e is mediated through the inhibition of the NF-κB signaling pathway.[1]
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Potential of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and Structurally Related Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the therapeutic index of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole and its analogues. Due to the limited publicly available data on the specific therapeutic index of this compound, this guide focuses on the pharmacological activities of structurally similar benzimidazole derivatives to infer its potential therapeutic window. The data presented is based on published experimental findings for related compounds.
The benzimidazole scaffold is a prominent feature in many pharmacologically active compounds.[1][2][3] Derivatives of 2-(piperidin-4-yl)-1H-benzimidazole, in particular, have garnered interest for their potential anti-inflammatory and cytotoxic activities.[1][4][5] This guide will delve into the available data on the efficacy and toxicity of these related compounds to provide a framework for evaluating the therapeutic potential of this compound.
Comparative Efficacy and Cytotoxicity
To establish a baseline for comparison, this section summarizes the in vitro efficacy and cytotoxicity of various 2-(piperidin-4-yl)-1H-benzimidazole derivatives. The data is presented in the following table, highlighting the compounds, their biological effects, and the corresponding IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound/Derivative | Biological Activity | Cell Line / Assay | IC50 Value | Reference |
| Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Anti-inflammatory (NO Production Inhibition) | LPS-stimulated RAW 264.7 macrophages | 0.86 μM | [4][5] |
| Compound 6e (a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Anti-inflammatory (TNF-α Production Inhibition) | LPS-stimulated RAW 264.7 macrophages | 1.87 μM | [4][5] |
| B2, B4, B7, B8 (2-substituted benzimidazole derivatives) | Anti-inflammatory (Luminol-enhanced chemiluminescence assay) | Not specified | < Standard (Ibuprofen) | [6] |
It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions. However, this data provides valuable insight into the potential potency of the benzimidazole scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy and toxicity of benzimidazole derivatives.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a predefined period.
-
LPS Stimulation: Following compound treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Nitrite Quantification: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[7][8][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and incubated to allow for attachment.[10]
-
Compound Exposure: The cells are then exposed to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Formazan Formation: The plate is incubated for a few hours (e.g., 3-4 hours) at 37°C to allow for the conversion of MTT into insoluble formazan crystals by mitochondrial dehydrogenases in viable cells.[10]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized SDS-HCl solution, is added to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength typically between 570 and 600 nm. The intensity of the color is proportional to the number of viable cells.
Caption: Workflow of the MTT assay for determining cell viability.
Signaling Pathways
The anti-inflammatory effects of some benzimidazole derivatives are linked to the inhibition of the NLRP3 inflammasome pathway.[11][12][13][14][15] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β).[11][13][14]
Caption: Overview of the NLRP3 inflammasome signaling cascade.
By targeting components of this pathway, benzimidazole derivatives can potentially modulate the inflammatory response, offering a therapeutic avenue for various inflammatory diseases.
Conclusion
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Mepiprazole (5-Methyl-2-piperidin-4-yl-1H-benzoimidazole) vs. Methotrexate for Rheumatoid Arthritis
Disclaimer: This document presents a hypothetical head-to-head comparison. 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, herein referred to as Mepiprazole, is an investigational compound. There are no direct clinical or preclinical comparative studies published against the standard of care. The data presented for Mepiprazole is synthesized for illustrative purposes based on the activities of structurally related benzimidazole derivatives. Methotrexate is an established standard of care for Rheumatoid Arthritis (RA).[1][2][3]
Introduction
Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly of the synovial joints, leading to progressive joint destruction. The standard of care for moderate to severe RA often begins with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), with Methotrexate being the cornerstone of first-line therapy.[1][2] Methotrexate exerts its effects through multiple mechanisms, including the inhibition of dihydrofolate reductase (DHFR) and promotion of adenosine release, which collectively suppress immune cell proliferation and dampen inflammatory responses.[4][5][6][7]
Mepiprazole (this compound) is a novel, small molecule investigational compound featuring a benzimidazole core. Structurally similar compounds have demonstrated potent anti-inflammatory properties, suggesting potential therapeutic applications in autoimmune diseases. This guide provides a comparative overview of the preclinical efficacy and mechanism of action of Mepiprazole versus the standard of care, Methotrexate.
In Vitro Comparative Data
The following tables summarize the hypothetical in vitro performance of Mepiprazole compared to Methotrexate in key assays relevant to RA pathogenesis.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | Assay System | IC50 (nM) |
| Mepiprazole | TNF-α | LPS-stimulated RAW 264.7 Macrophages | 85 |
| IL-6 | LPS-stimulated RAW 264.7 Macrophages | 110 | |
| Methotrexate | TNF-α | LPS-stimulated RAW 264.7 Macrophages | 950 |
| IL-6 | LPS-stimulated RAW 264.7 Macrophages | 1320 |
Table 2: Effect on Immune Cell Proliferation
| Compound | Cell Type | Assay | IC50 (nM) |
| Mepiprazole | Activated Human T-cells | T-cell Proliferation Assay | 250 |
| Methotrexate | Activated Human T-cells | T-cell Proliferation Assay | 50 |
Table 3: Cellular Viability
| Compound | Cell Type | Assay | CC50 (µM) |
| Mepiprazole | Human Hepatocytes (HepG2) | MTT Assay | > 50 |
| Methotrexate | Human Hepatocytes (HepG2) | MTT Assay | 25 |
In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model
The CIA model in DBA/1 mice is a standard preclinical model that mimics many aspects of human RA.
Table 4: Efficacy in Mouse Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) |
| Vehicle Control | - | 11.2 ± 1.5 | 0% |
| Mepiprazole | 10 mg/kg, p.o., daily | 4.1 ± 0.8 | 65% |
| Methotrexate | 1 mg/kg, i.p., 3x/week | 5.8 ± 1.1 | 52% |
Proposed Mechanism of Action & Experimental Workflow
Mepiprazole is hypothesized to act downstream of inflammatory triggers, potentially by inhibiting key signaling nodes in the NF-κB pathway, a central regulator of pro-inflammatory gene expression. This contrasts with Methotrexate's broader anti-proliferative and adenosine-mediated effects.
Experimental Protocols
Protocol: TNF-α Inhibition in RAW 264.7 Macrophages
-
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on TNF-α production in lipopolysaccharide (LPS)-stimulated murine macrophages.
-
Methodology:
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated for 1 hour with a serial dilution of Mepiprazole or Methotrexate (e.g., 1 nM to 100 µM) or vehicle control (0.1% DMSO).
-
Stimulation: Macrophages are stimulated with 100 ng/mL of LPS for 6 hours at 37°C.
-
Supernatant Collection: The cell culture supernatant is collected by centrifugation.
-
Quantification: The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using graphing software.
-
Protocol: Collagen-Induced Arthritis (CIA) In Vivo Model
-
Objective: To evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of test compounds in a mouse model of RA.
-
Methodology:
-
Animals: Male DBA/1 mice, 8-10 weeks old, are used for the study.
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment Initiation (Day 25): Upon the first signs of arthritis (typically around day 25), mice are randomized into treatment groups (n=8-10 per group): Vehicle, Mepiprazole (10 mg/kg, oral gavage, daily), and Methotrexate (1 mg/kg, intraperitoneal injection, 3 times per week).
-
Clinical Assessment: Mice are scored daily for clinical signs of arthritis on a scale of 0-4 for each paw (maximum score of 16 per mouse). Paw swelling is measured using a plethysmometer.
-
Termination (Day 42): At the end of the study, animals are euthanized. Paws are collected for histopathological analysis to assess inflammation, pannus formation, and bone erosion.
-
Summary and Conclusion
This preclinical comparison guide outlines the hypothetical profile of Mepiprazole, a novel benzimidazole derivative, against the established RA standard of care, Methotrexate. Based on synthesized data, Mepiprazole demonstrates superior in vitro potency in inhibiting key pro-inflammatory cytokines like TNF-α and IL-6. While Methotrexate shows greater potency in inhibiting T-cell proliferation, Mepiprazole exhibits a potentially wider therapeutic window with lower cytotoxicity in hepatic cell lines.
In the gold-standard CIA animal model, Mepiprazole showed a greater reduction in arthritis severity and paw swelling compared to Methotrexate at the tested doses. The proposed mechanism, centered on the targeted inhibition of the NF-κB signaling pathway, may offer a more specific anti-inflammatory effect compared to the broader mechanisms of Methotrexate. These hypothetical results position Mepiprazole as a promising candidate for further development in the treatment of Rheumatoid Arthritis, warranting rigorous investigation to confirm these findings.
References
- 1. 2021 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 3. aafp.org [aafp.org]
- 4. Methotrexate: mechanism of action in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, a heterocyclic compound utilized in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and maintaining a safe laboratory environment.
Immediate Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate these risks, all personnel handling this compound must wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
All handling of the solid compound or its solutions should be conducted in a well-ventilated laboratory hood.
Quantitative Hazard Data
Quantitative toxicological data for this compound is not available. The following table summarizes the hazard classifications for the closely related compound, 2-(Piperidin-4-yl)-1H-benzimidazole, based on the Globally Harmonized System (GHS).[1]
| Hazard Classification | Category | GHS Code |
| Acute Toxicity, Oral | 4 | H302 |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335 |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company, which will typically employ controlled incineration.[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.
Waste Collection and Segregation
-
Designated Waste Container: All solid waste of this compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate quantity.
-
Segregation: This waste stream should be segregated from other laboratory waste to avoid potential chemical incompatibilities.
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in the designated hazardous waste container for this chemical.
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried, the container can be disposed of as non-hazardous waste, in accordance with institutional guidelines. It is best practice to deface the original label and puncture the container to prevent reuse.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Place all contaminated materials into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Logistical and Operational Plan
Storage:
-
Hazardous waste containers should be kept closed except when adding waste.
-
Store containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment for liquid waste containers to prevent spills.
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with an accurate inventory of the waste.
-
Ensure all containers are properly labeled and sealed before pickup.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Essential Safety and Operational Guide for Handling 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals working with 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole.
Hazard Assessment
Based on data for analogous compounds, this compound should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][4]
Quantitative Hazard Classification for Analogous Compound (2-(Piperidin-4-yl)-1H-benzimidazole)
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][4] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335 | May cause respiratory irritation.[1][4] |
Personal Protective Equipment (PPE)
A multi-level approach to PPE is recommended based on the nature of the laboratory operation.[5][6][7]
Recommended Personal Protective Equipment
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, laboratory coat, nitrile gloves, closed-toe shoes.[5][7] | For handling small quantities in a well-ventilated chemical fume hood.[7] |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).[5][7] | For activities with a risk of splashing or aerosol generation (e.g., heating, sonicating, transferring large volumes).[7] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[5] | For responding to significant spills or uncontrolled releases of the compound. |
Handling and Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.[8]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Don the appropriate level of PPE as determined by the experimental procedure.[7]
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary chemicals, reagents, and equipment.
-
-
Handling:
-
Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Upon completion, safely quench the reaction as per the established protocol.
-
-
Post-Procedure:
-
Decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Segregate and dispose of all waste streams according to the disposal plan.[2]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.[7]
-
Wash hands thoroughly with soap and water after completing work.[4]
-
Disposal Plan
Proper segregation and disposal of waste are critical to ensure laboratory safety and environmental compliance.[2] Do not dispose of this chemical or its containers in standard trash or down the drain.[3][8]
Waste Segregation and Disposal Workflow
Caption: A logical flow for the segregation and disposal of waste.
Disposal Protocol
-
Segregation: At the point of generation, separate waste into three streams: solid waste, liquid waste, and contaminated PPE.[7]
-
Collection:
-
Solid Waste: Collect unused compound and contaminated consumables (e.g., weigh boats, wipes) in a designated, clearly labeled, and sealed container for solid hazardous waste.[7]
-
Liquid Waste: Collect all reaction mixtures and solvent rinses in a designated, clearly labeled, and sealed container for liquid hazardous waste.[7] Ensure the container is chemically compatible.[3]
-
Contaminated PPE: Dispose of all used PPE as solid hazardous waste in a designated container.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[3]
-
Storage: Store all hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials and ignition sources.[3] Ensure secondary containment is in place.
-
Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8]
-
Decontamination of Empty Containers: Triple-rinse empty containers with a suitable solvent.[2] Collect the rinsate as hazardous liquid waste.[2] After rinsing, puncture the container to prevent reuse and dispose of it according to institutional guidelines.[2][8]
References
- 1. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. epa.gov [epa.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
